Detajmium
Description
Properties
Molecular Formula |
C27H42N3O3+ |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,15R,16S,17S,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18-,21-,22-,23-,24-,25+,26+,27+,30-/m0/s1 |
InChI Key |
IXLGLCQSNUMEGQ-PYJPINIGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Detajmium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium is a potent antiarrhythmic agent classified under the Vaughan Williams Class I/C. Its primary mechanism of action involves the blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This action leads to a pronounced, frequency-dependent reduction in the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction velocity in non-nodal cardiac tissues. This comprehensive guide details the electrophysiological effects of this compound, presenting quantitative data from key studies, outlining experimental methodologies, and providing visual representations of its mechanism and relevant experimental workflows.
Introduction
Cardiac arrhythmias, characterized by irregular heart rhythms, arise from abnormalities in the electrical conduction system of the heart. Antiarrhythmic drugs are a cornerstone of arrhythmia management, and their classification is primarily based on their effects on the cardiac action potential. This compound is an antiarrhythmic compound that exhibits a distinct electrophysiological profile, placing it in the Class I/C category alongside drugs like flecainide (B1672765) and propafenone.[1] These agents are particularly effective in suppressing tachyarrhythmias that are dependent on abnormal conduction pathways.
Core Mechanism of Action: Sodium Channel Blockade
The fundamental mechanism of action of this compound is the blockade of voltage-gated sodium channels in cardiac muscle cells.[1] This blockade has a profound impact on the cardiac action potential, the sequence of ion channel openings and closings that governs the heart's electrical activity.
Effects on the Cardiac Action Potential
This compound's interaction with sodium channels primarily affects Phase 0 of the cardiac action potential, which is characterized by a rapid influx of sodium ions and the subsequent depolarization of the cell membrane. By blocking these channels, this compound reduces the rate and magnitude of this initial depolarization. This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential.[1] The slowing of depolarization translates to a reduced conduction velocity in the atria, ventricles, and His-Purkinje system.
Frequency-Dependent Blockade and Slow Recovery Kinetics
A hallmark of Class I/C antiarrhythmic drugs, including this compound, is their frequency-dependent or "use-dependent" blockade. This means that the degree of sodium channel blockade intensifies at faster heart rates. At higher frequencies, there is less time for the drug to dissociate from the sodium channel between action potentials, leading to a cumulative block. This compound is characterized by its extremely slow recovery kinetics from this use-dependent block, indicating a prolonged binding to the sodium channel.[1]
Quantitative Electrophysiological Data
The electrophysiological effects of this compound have been quantified in preclinical studies. The following tables summarize key findings from a pivotal study by Hála et al. (1994) on isolated canine cardiac preparations.
Table 1: Effect of 1 µM this compound on Action Potential Parameters in Dog Ventricular Muscle Fibers (Stimulation Frequency: 1 Hz)
| Parameter | Control (Mean ± SD) | This compound (Mean ± SD) | P-value |
| Resting Potential (RP) | Not specified | No significant change | > 0.05 |
| Action Potential Amplitude (APA) | Not specified | No significant change | > 0.05 |
| Action Potential Duration at 90% Repolarization (APD90) | Not specified | No significant change | > 0.05 |
| Effective Refractory Period (ERP) | Not specified | No significant change | > 0.05 |
| Maximum Rate of Depolarization (Vmax) | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | < 0.01 |
Table 2: Effect of 1 µM this compound on Action Potential Parameters in Dog Purkinje Fibers (Stimulation Frequency: 1 Hz)
| Parameter | Control (Mean ± SD) | This compound (Mean ± SD) | P-value |
| Maximal Diastolic Potential | Not specified | No significant change | > 0.05 |
| Action Potential Amplitude (APA) | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | < 0.003 |
| Action Potential Duration at 90% Repolarization (APD90) | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | < 0.001 |
| Maximum Rate of Depolarization (Vmax) | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | < 0.001 |
| ERP/APD Ratio | Not specified | No significant change | > 0.05 |
Table 3: Recovery Kinetics of Vmax for this compound
| Parameter | Value (Mean ± SD) |
| Time Constant of Recovery (Offset Kinetics) | 348.16 ± 57.43 s |
| Fractional Vmax Block | 0.185 ± 0.008 1/AP |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway of this compound's effect on the cardiac action potential.
Experimental Workflow for Cardiac Electrophysiology
The diagram below outlines a typical experimental workflow for assessing the electrophysiological effects of a compound like this compound using intracellular microelectrode techniques.
Detailed Experimental Protocols
The following protocol is a generalized methodology based on the techniques described in the study by Hála et al. (1994) for investigating the electrophysiological effects of this compound on isolated cardiac preparations.
Preparation of Isolated Cardiac Tissues
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital).
-
Heart Excision: Rapidly excise the heart and place it in oxygenated, modified Tyrode's solution at room temperature.
-
Tissue Dissection: Dissect either the right ventricular papillary muscles or free-running Purkinje fibers from the ventricles.
-
Tissue Mounting: Mount the isolated tissue in a temperature-controlled organ bath (37°C) and superfuse with oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant flow rate. The composition of the Tyrode's solution is typically (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose.
Intracellular Microelectrode Recording
-
Microelectrode Fabrication: Pull glass capillary tubes to a fine tip (tip resistance of 5-20 MΩ) using a micropipette puller. Fill the microelectrodes with 3 M KCl.
-
Cellular Impalement: Carefully advance the microelectrode to impale a superficial cardiac cell under microscopic guidance. A successful impalement is indicated by a sharp drop in potential to a stable negative resting membrane potential.
-
Electrical Stimulation: Stimulate the tissue preparation using bipolar silver electrodes with square-wave pulses of appropriate duration and amplitude to elicit action potentials at a constant frequency (e.g., 1 Hz).
-
Data Acquisition: Connect the microelectrode to a high-input impedance amplifier. Record the transmembrane action potentials on an oscilloscope and a data acquisition system for offline analysis.
Drug Application and Data Analysis
-
Control Recordings: Record stable baseline action potentials for a sufficient period before drug application.
-
This compound Application: Introduce this compound bitartrate (B1229483) into the superfusing Tyrode's solution at the desired concentration (e.g., 1 µM).
-
Post-Drug Recordings: After a sufficient equilibration period, record the steady-state effects of this compound on the action potential parameters.
-
Parameter Measurement: Analyze the recorded action potentials to determine the following parameters:
-
Resting Potential (RP) or Maximal Diastolic Potential (MDP)
-
Action Potential Amplitude (APA)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
Maximum Rate of Depolarization (Vmax), determined from the first derivative of the action potential upstroke.
-
Effective Refractory Period (ERP), determined using a premature stimulus protocol.
-
-
Frequency-Dependence and Recovery Kinetics: Assess the frequency-dependence of Vmax block by recording at different stimulation frequencies. Determine the time constant of recovery of Vmax by applying a train of stimuli followed by a variable test interval.
Conclusion
This compound's mechanism of action as a Class I/C antiarrhythmic agent is well-defined by its potent and frequency-dependent blockade of cardiac sodium channels. This leads to a significant reduction in the maximum rate of depolarization and a slowing of conduction velocity, particularly in atrial and ventricular tissues. Its extremely slow recovery kinetics contribute to its distinct electrophysiological profile. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of cardiac electrophysiology and drug development.
References
Unveiling Detajmium: A Technical Guide to its Core Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium, also known as this compound Bitartrate (B1229483) or by its trade name Tachmalcor, is a potent antiarrhythmic compound. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its synthesis, electrophysiological properties, and mechanism of action. The information is curated for researchers, scientists, and professionals in drug development to facilitate a deeper understanding and further investigation of this compound.
Discovery and Overview
Chemical Synthesis
While a specific, detailed patent for the synthesis of this compound Bitartrate is not publicly available, its structure as 7-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxyajmalanium suggests a synthetic route involving the modification of the ajmaline (B190527) scaffold. The synthesis would likely involve the N-alkylation of ajmaline with a suitable 3-(diethylamino)-2-hydroxypropyl agent. The final product is the bitartrate salt, which is a common practice in pharmaceutical chemistry to improve the solubility and stability of a compound.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound Bitartrate.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1] As a Class IC antiarrhythmic, it exhibits a slow association and dissociation from the sodium channel, leading to a state-dependent block. This means its blocking effect is more pronounced at higher heart rates.
The blockade of the fast inward sodium current (INa) leads to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system.
Signaling Pathway of this compound's Electrophysiological Effect:
Caption: Simplified signaling pathway of this compound's antiarrhythmic action.
Experimental Data
The electrophysiological effects of this compound have been studied in canine cardiac preparations. The following tables summarize the key quantitative findings from these studies.
Table 1: Electrophysiological Effects of 1 µM this compound on Dog Ventricular Muscle Fibers
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | p-value |
| Resting Potential (mV) | - | No significant change | - |
| Action Potential Amplitude (mV) | - | No significant change | - |
| Action Potential Duration (APD90, ms) | - | No significant change | - |
| Effective Refractory Period (ERP, ms) | - | No significant change | - |
| Maximum Rate of Depolarization (Vmax, V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | < 0.01 |
Table 2: Electrophysiological Effects of 1 µM this compound on Dog Purkinje Fibers
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | p-value |
| Action Potential Amplitude (APA, mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | < 0.003 |
| Action Potential Duration (APD90, ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | < 0.001 |
| Maximum Rate of Depolarization (Vmax, V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | < 0.001 |
| Maximal Diastolic Potential (mV) | - | No significant change | - |
| ERP/APD Ratio | - | No significant change | - |
Experimental Protocols
The following is a detailed methodology for studying the electrophysiologic effects of this compound on isolated cardiac preparations, based on published research.
5.1. Preparation of Cardiac Tissues
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Administer sodium pentobarbital (B6593769) (30 mg/kg, intravenously).
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart.
-
Tissue Dissection:
-
Isolate false tendons (Purkinje fibers) from the ventricles.
-
Dissect papillary muscles or trabeculae from the right ventricle.
-
-
Perfusion: Place the dissected tissues in a tissue bath and perfuse with oxygenated Tyrode's solution at 37°C.
5.2. Electrophysiological Recordings
-
Microelectrodes: Use glass capillary microelectrodes filled with 3 M KCl, with a tip resistance of 5-20 MΩ.
-
Impalement: Impale the cardiac fibers with the microelectrodes.
-
Amplification: Connect the microelectrodes to a high-input impedance amplifier.
-
Data Acquisition: Record the transmembrane action potentials using an oscilloscope and a data acquisition system.
-
Vmax Measurement: Differentiate the action potential upstroke to obtain the maximum rate of depolarization (Vmax).
Experimental Workflow:
Caption: Workflow for electrophysiological studies of this compound.
5.3. Drug Application
-
Prepare a stock solution of this compound Bitartrate.
-
Dilute the stock solution in the Tyrode's perfusion solution to achieve the desired final concentration (e.g., 1 µM).
-
Switch the perfusion to the this compound-containing solution.
-
Allow for an equilibration period before recording the effects.
Potential Therapeutic Applications and Future Directions
This compound's primary indication is for the treatment of cardiac arrhythmias. Its properties as a Class IC agent make it suitable for suppressing tachyarrhythmias. More recently, there has been some investigation into its potential as a neuroprotective agent for diseases such as Alzheimer's and Parkinson's. The proposed mechanism in this context involves the modulation of cholinergic pathways and inhibition of beta-amyloid plaque aggregation. However, these findings are preliminary and require further rigorous investigation.
Future research should focus on:
-
Elucidating the detailed synthetic pathway and optimizing it for large-scale production.
-
Conducting comprehensive preclinical and clinical trials to fully characterize its safety and efficacy profile for both cardiac and potential neurological indications.
-
Investigating the precise molecular interactions between this compound and the sodium channel to guide the development of more selective and potent analogs.
Conclusion
This compound is a promising antiarrhythmic compound with a clear mechanism of action on cardiac sodium channels. The available data demonstrates its potent electrophysiological effects. While information on its discovery and synthesis is limited, its structural relationship to ajmaline provides a basis for further chemical exploration. The potential expansion of its therapeutic use into neurodegenerative diseases warrants further investigation, which could open new avenues for this compound in the pharmaceutical landscape.
References
An In-depth Technical Guide on the Electrophysiological Effects of Detajmium on Ventricular Muscle and Purkinje Fibers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of Detajmium, a Class I/C antiarrhythmic agent, on cardiac ventricular muscle and Purkinje fibers. The information is compiled from seminal research and is intended to inform further investigation and drug development efforts in the field of cardiology.
Introduction
This compound is an antiarrhythmic compound with significant effects on the electrophysiology of the heart.[1] As a Class I/C antiarrhythmic drug, its primary mechanism of action involves the blockade of fast sodium channels, leading to alterations in the cardiac action potential.[1][2] This guide will delve into the specific quantitative and qualitative effects of this compound on two critical components of the ventricular conduction system: the ventricular muscle and the Purkinje fibers. Understanding these effects is crucial for elucidating its therapeutic potential and proarrhythmic risk profile.
Experimental Protocols
The data presented in this guide are primarily derived from experiments conducted on isolated cardiac preparations from dogs and rabbits.[1] The methodologies employed are standard in cardiac electrophysiology research and are detailed below to ensure reproducibility and critical evaluation.
2.1. Tissue Preparation
-
Source: Healthy adult dogs and rabbits of either sex.
-
Harvesting: Hearts were rapidly excised and placed in cooled, oxygenated Tyrode's solution.
-
Dissection: For ventricular muscle studies, thin trabeculae were dissected from the right ventricle. For Purkinje fiber studies, free-running Purkinje fibers were dissected from the endocardial surface of either ventricle.
-
Mounting: The preparations were mounted in a tissue bath and superfused with Tyrode's solution maintained at 37°C and gassed with 95% O2 and 5% CO2.
2.2. Electrophysiological Recordings
-
Technique: Conventional intracellular microelectrode techniques were used to record transmembrane action potentials.[1]
-
Microelectrodes: Glass microelectrodes filled with 3 M KCl, with tip resistances ranging from 10 to 20 MΩ, were used.
-
Stimulation: The preparations were stimulated at a basal frequency of 1 Hz using square-wave pulses of 1 ms (B15284909) duration and twice the diastolic threshold intensity.
-
Data Acquisition: The following parameters were measured:
-
Resting Potential (RP) or Maximal Diastolic Potential (MDP)
-
Action Potential Amplitude (APA)
-
Action Potential Duration at 90% of repolarization (APD90)
-
Maximum rate of depolarization of phase 0 (Vmax)
-
Effective Refractory Period (ERP)
-
2.3. Drug Application
-
This compound was dissolved in the superfusing Tyrode's solution to achieve the desired concentrations.
-
The effects of the drug were assessed after a sufficient equilibration period to ensure a steady-state response.
Quantitative Effects of this compound
The following tables summarize the quantitative effects of 1 µM this compound on the electrophysiological parameters of canine ventricular muscle and Purkinje fibers, as observed at a stimulation frequency of 1 Hz and a temperature of 37°C.[1]
Table 1: Effect of 1 µM this compound on Canine Ventricular Muscle Fibers [1]
| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | Significance (p-value) |
| Resting Potential (RP) | Not specified | No significant change | Not significant |
| Action Potential Amplitude (APA) | Not specified | No significant change | Not significant |
| APD90 (ms) | Not specified | No significant change | Not significant |
| Vmax (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | < 0.01 |
| Effective Refractory Period (ERP) | Not specified | No significant change | Not significant |
Table 2: Effect of 1 µM this compound on Canine Purkinje Fibers [1]
| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | Significance (p-value) |
| Maximal Diastolic Potential (MDP) | Not specified | No significant change | Not significant |
| Action Potential Amplitude (APA) (mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | < 0.003 |
| APD90 (ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | < 0.001 |
| Vmax (V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | < 0.001 |
| ERP/APD Ratio | Not specified | No significant change | Not significant |
Mechanism of Action and Signaling Pathways
This compound is classified as a Class I/C antiarrhythmic agent, indicating its primary mechanism of action is the potent blockade of fast sodium channels (INa) in the cardiac cell membrane.[1] This action is particularly pronounced on the rapid depolarization phase (Phase 0) of the cardiac action potential, as evidenced by the significant reduction in Vmax in both ventricular muscle and Purkinje fibers.[1]
The effect of this compound on Vmax is frequency-dependent, a characteristic feature of Class I antiarrhythmics.[1] Furthermore, the recovery kinetics of Vmax from blockade by this compound are extremely slow, with a reported time constant of 348.16 ± 57.43 s.[1] This slow offset kinetic is a hallmark of Class I/C drugs and contributes to their potent antiarrhythmic effect, especially at higher heart rates.
Importantly, at concentrations below 32 µM, this compound does not significantly affect beta-adrenoceptors or the slow-response action potentials, which are primarily dependent on calcium currents.[1]
Caption: Mechanism of action of this compound on the cardiac myocyte.
Discussion and Implications
The experimental data reveal that this compound has a more pronounced effect on Purkinje fibers than on ventricular muscle at the same concentration. In Purkinje fibers, this compound significantly decreases the action potential amplitude and duration, in addition to markedly reducing Vmax.[1] In contrast, in ventricular muscle, the primary effect is a significant reduction in Vmax without a notable change in other action potential parameters at a 1 µM concentration.[1]
The potent, frequency-dependent block of sodium channels and the extremely slow recovery kinetics classify this compound as a potent Class I/C antiarrhythmic.[1] These properties suggest its potential utility in suppressing tachyarrhythmias that are dependent on fast sodium channel activity. However, the significant slowing of conduction velocity, a direct consequence of Vmax reduction, also carries a proarrhythmic risk, particularly in the context of structural heart disease.
The differential effects on Purkinje fibers versus ventricular muscle are noteworthy. The shortening of the action potential duration in Purkinje fibers could potentially reduce the dispersion of repolarization between these two tissue types, a factor that can be either anti- or proarrhythmic depending on the underlying substrate.
Conclusion
This compound exhibits the electrophysiological profile of a potent Class I/C antiarrhythmic agent. Its primary mechanism of action is a frequency-dependent blockade of fast sodium channels with exceptionally slow recovery kinetics. This leads to a significant reduction in the maximum rate of depolarization (Vmax) in both ventricular muscle and Purkinje fibers, with more pronounced effects on the action potential amplitude and duration in Purkinje fibers. These findings provide a crucial foundation for understanding the clinical applications and potential risks associated with this compound in the management of cardiac arrhythmias. Further research is warranted to explore the clinical implications of its differential effects on various cardiac tissues.
Caption: Workflow for assessing this compound's effects.
References
In-Depth Technical Guide: Molecular Structure and Chemical Properties of Detajmium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detajmium, also known by its synonym Tachmalcor, is a potent antiarrhythmic agent classified within the Vaughan Williams Class I/C. Its primary mechanism of action is the blockade of fast sodium channels in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the action potential. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and electrophysiological effects of this compound, based on available scientific literature. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows to support further research and development.
Molecular Structure and Chemical Identity
This compound is a derivative of the ajmaline (B190527) class of alkaloids. Its systematic IUPAC name is 7-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxyajmalanium. The compound is a quaternary ammonium (B1175870) salt, which contributes to its pharmacological activity.
Chemical Identifiers:
-
CAS Number: 47719-70-0
-
Molecular Formula: C₂₇H₄₂N₃O₃⁺
-
Molecular Weight: 456.64 g/mol
While a definitive 2D or 3D crystal structure image is not widely available in public databases, its structure can be inferred from its systematic name and its parent compound, ajmaline.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available computed data for this compound bitartrate, its common salt form.
| Property | Value | Source |
| Molecular Formula (Bitartrate) | C₃₁H₄₇N₃O₉ | PubChem |
| Molecular Weight (Bitartrate) | 605.7 g/mol | PubChem |
| Topological Polar Surface Area | 185 Ų | PubChem |
| Physical State | Solid | CymitQuimica[1] |
Note: Further experimental validation of these properties is required.
Pharmacological Properties and Mechanism of Action
This compound is a Class I/C antiarrhythmic agent, indicating that it is a potent sodium channel blocker with slow dissociation kinetics.[2]
Mechanism of Action: Sodium Channel Blockade
The primary pharmacological effect of this compound is the blockade of voltage-gated sodium channels (Naᵥ) in cardiomyocytes. By binding to the channel, it reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.
The following diagram illustrates the general mechanism of a Class I antiarrhythmic drug like this compound at the cellular level.
Caption: Mechanism of this compound's sodium channel blockade.
Pharmacokinetics and Metabolism
There is limited publicly available information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of this compound. As a derivative of ajmaline, it is plausible that it undergoes hepatic metabolism. The metabolism of ajmaline involves hydroxylation and O-methylation, and it is primarily excreted as conjugates.[2] Further studies are required to elucidate the specific metabolic pathways and pharmacokinetic profile of this compound.
Quantitative Electrophysiological Data
The following data are summarized from a key study by Hála et al. (1994) on the electrophysiological effects of 1 µM this compound on isolated canine cardiac preparations at a stimulation frequency of 1 Hz.[2]
Table 1: Effects of this compound on Canine Ventricular Muscle Fibers [2]
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | p-value |
| Vmax (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | < 0.01 |
| Resting Potential (mV) | Not significantly changed | Not significantly changed | N/A |
| Action Potential Amplitude (mV) | Not significantly changed | Not significantly changed | N/A |
| APD90 (ms) | Not significantly changed | Not significantly changed | N/A |
| Effective Refractory Period (ms) | Not significantly changed | Not significantly changed | N/A |
Table 2: Effects of this compound on Canine Purkinje Fibers [2]
| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | p-value |
| Vmax (V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | < 0.001 |
| Action Potential Amplitude (mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | < 0.003 |
| APD90 (ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | < 0.001 |
| Maximal Diastolic Potential (mV) | Not significantly changed | Not significantly changed | N/A |
| ERP/APD Ratio | Not significantly changed | Not significantly changed | N/A |
The study also noted that the recovery kinetics of Vmax were extremely slow, with a time constant of 348.16 ± 57.43 seconds, which is a characteristic feature of Class I/C antiarrhythmics.[2]
Experimental Protocols
The following is a detailed methodology based on the study by Hála et al. (1994) for assessing the electrophysiological effects of this compound.[2]
Tissue Preparation
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Pentobarbital sodium (30 mg/kg, intravenous).
-
Heart Excision: Hearts are rapidly excised and placed in cooled, oxygenated Tyrode's solution.
-
Tissue Isolation: Papillary muscles from the right ventricle and free-running Purkinje fibers are dissected.
-
Mounting: Tissues are mounted in a 5-ml tissue bath.
Electrophysiological Recording
-
Superfusion: Tissues are superfused with Tyrode's solution at 37°C, gassed with 95% O₂ and 5% CO₂.
-
Stimulation: Tissues are stimulated with rectangular pulses of 1-ms duration and twice the diastolic threshold intensity via bipolar silver electrodes. The basic stimulation frequency is 1 Hz.
-
Intracellular Recording: Transmembrane potentials are recorded using glass capillary microelectrodes filled with 3 M KCl, connected to a high-input impedance capacity-neutralizing amplifier.
-
Data Acquisition: The first derivative of the action potential upstroke (Vmax) is obtained using an electronic differentiator. Data are displayed on an oscilloscope and recorded for analysis.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for electrophysiological studies.
Discussion and Future Directions
This compound demonstrates potent Class I/C antiarrhythmic properties, characterized by a significant, frequency-dependent reduction in Vmax and slow recovery kinetics.[2] Its effects are more pronounced in Purkinje fibers than in ventricular muscle.[2]
While its primary mechanism of action is well-established as sodium channel blockade, there is a notable lack of comprehensive data on its pharmacokinetics, metabolism, and potential off-target effects. Reports of its use in other therapeutic areas, such as neuroprotection, are not substantiated by the primary literature found and may be erroneous.
For drug development professionals, future research should focus on:
-
Elucidating the full pharmacokinetic profile (ADME) of this compound.
-
Identifying its metabolic pathways and potential drug-drug interactions.
-
Conducting detailed studies to identify its specific binding site(s) on the sodium channel.
-
Performing comprehensive safety and toxicology studies.
Conclusion
This compound is a potent sodium channel blocker with clear Class I/C antiarrhythmic effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers. However, significant knowledge gaps, particularly in its pharmacokinetic and metabolic profiles, need to be addressed to fully understand its therapeutic potential and safety.
References
Detajmium Bitartrate and Cholinergic Pathways: An Examination of a Non-Established Role
Published: December 2, 2025
Executive Summary
Detajmium bitartrate (B1229483) is recognized as a Class I/C antiarrhythmic agent. Its primary mechanism of action is the frequency-dependent blockade of fast sodium channels in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the cardiac action potential. Despite a comprehensive review of the scientific literature, there is no direct evidence to suggest a significant role for this compound bitartrate in cholinergic pathways. This technical guide will delineate the known pharmacology of this compound bitartrate and explore the theoretical, yet unproven, possibility of its interaction with the cholinergic system by drawing parallels with other antiarrhythmic drugs.
Introduction to this compound Bitartrate
This compound bitartrate is a compound used in the management of cardiac arrhythmias.[1][2] Chemically, its structure and properties are well-documented.
Table 1: Chemical and Physical Properties of this compound Bitartrate
| Property | Value |
| Molecular Formula | C31H47N3O9 |
| Molecular Weight | 605.7 g/mol |
| CAS Number | 33774-52-6 |
Source: PubChem CID 118984401[3]
Primary Mechanism of Action: Sodium Channel Blockade
The established mechanism of action for this compound bitartrate is its effect on the fast sodium channels (Nav1.5) in cardiomyocytes.
Electrophysiological Effects
This compound bitartrate's primary antiarrhythmic effect stems from its ability to block the influx of sodium ions during Phase 0 of the cardiac action potential. This action is "use-dependent" or "frequency-dependent," meaning its blocking effect is more pronounced at higher heart rates. This characteristic is typical of Class I/C antiarrhythmic drugs.
Experimental Protocol: Voltage Clamp Studies on Isolated Cardiomyocytes
A standard method to elucidate the sodium channel blocking properties of a drug like this compound bitartrate involves the whole-cell patch-clamp technique on isolated ventricular myocytes.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).
-
Patch Clamp Configuration: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.
-
Voltage Control: The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarization and Data Acquisition: A series of depolarizing voltage steps are applied to elicit the inward sodium current (INa). The peak amplitude of INa is measured before and after the application of this compound bitartrate at various concentrations and stimulation frequencies.
-
Data Analysis: The concentration- and frequency-dependent block of INa is quantified and used to characterize the drug's Class I properties.
The Cholinergic Nervous System and Cardiac Function
The cholinergic (parasympathetic) nervous system, primarily through the vagus nerve, plays a crucial role in regulating cardiac function. Acetylcholine (ACh), the principal neurotransmitter, acts on muscarinic receptors (predominantly M2) in the heart.
Cholinergic Effects on the Heart
-
Negative Chronotropy: Slowing of the heart rate by decreasing the firing rate of the sinoatrial (SA) node.
-
Negative Dromotropy: Slowing of conduction through the atrioventricular (AV) node.
-
Negative Inotropy: Reduction in the force of atrial contraction.
These effects are mediated by the activation of a G-protein-coupled inwardly rectifying potassium channel (GIRK), which leads to hyperpolarization and a decrease in cellular excitability.
Antiarrhythmic Drugs and Cholinergic Interactions: A Theoretical Framework
While there is no direct evidence for this compound bitartrate, some other antiarrhythmic drugs have been shown to possess anticholinergic (vagolytic) properties. These properties can be an intended part of their therapeutic profile or an off-target effect.
Potential Mechanisms of Cholinergic Interaction
-
Direct Muscarinic Receptor Blockade: Some drugs can act as competitive antagonists at muscarinic receptors, thereby blocking the effects of acetylcholine.
-
Indirect Effects: Alterations in cardiac electrophysiology caused by a primary mechanism (e.g., sodium channel blockade) could indirectly influence the heart's response to autonomic input.
For instance, some Class I and Class III antiarrhythmic agents have demonstrated anticholinergic effects, which can lead to an increase in heart rate and AV conduction. This is generally considered a side effect.
This compound Bitartrate: The Absence of Evidence for a Cholinergic Role
Extensive searches of the scientific literature have not yielded any studies that specifically investigate or identify an interaction between this compound bitartrate and cholinergic pathways. Clinical and preclinical studies on this compound bitartrate focus on its sodium channel blocking properties.
Table 2: Summary of Literature Search on this compound Bitartrate and Cholinergic System
| Search Term | Findings |
| "this compound bitartrate cholinergic" | No relevant results |
| "this compound bitartrate anticholinergic" | No relevant results |
| "this compound bitartrate muscarinic" | No relevant results |
| "this compound bitartrate vagolytic" | No relevant results |
This lack of evidence strongly suggests that a direct and clinically significant interaction with the cholinergic system is not a feature of this compound bitartrate's pharmacological profile.
Conclusion
This compound bitartrate's role as a Class I/C antiarrhythmic is well-established, with its therapeutic effects attributed to the blockade of fast sodium channels. There is currently no scientific evidence to support a role for this compound bitartrate in cholinergic pathways. While some other antiarrhythmic drugs do exhibit anticholinergic properties, this cannot be extrapolated to this compound bitartrate in the absence of specific data. Future research could explore this area to definitively rule out any subtle interactions, but based on the current body of knowledge, the clinical and physiological effects of this compound bitartrate are independent of the cholinergic system.
References
Unveiling the Neuroprotective Potential of Detajmium Bitartrate: An Uncharted Territory in Neuronal Antioxidant Research
A comprehensive search of scientific literature and research databases has revealed a significant gap in the current understanding of Detajmium bitartrate's role as an antioxidant within neuronal tissues. At present, there are no publicly available studies, quantitative data, or established experimental protocols specifically investigating the antioxidant properties of this compound in a neurological context.
While the precise mechanisms and efficacy of this compound bitartrate (B1229483) in mitigating oxidative stress in neurons remain unknown, the field of neuroprotection offers a robust framework for such an investigation. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key pathological feature in a host of neurodegenerative diseases.[1][2][3][4][5][6] The brain's high metabolic rate, abundant lipids susceptible to peroxidation, and relatively lower levels of endogenous antioxidants make it particularly vulnerable to oxidative damage.[1][2][5]
To facilitate future research in this promising area, this technical guide outlines a hypothetical framework for investigating the antioxidant properties of a novel therapeutic agent, hereafter referred to as "Compound X," in neuronal tissues. This document serves as a template for researchers, scientists, and drug development professionals, detailing the requisite experimental protocols, data presentation strategies, and visualization of key cellular pathways.
Hypothetical Investigation of "Compound X" as a Neuronal Antioxidant Agent
This guide will delineate a phased experimental approach, beginning with in vitro characterization and progressing to more complex cellular models of oxidative stress.
Phase 1: In Vitro Antioxidant Capacity
The initial phase aims to establish the direct antioxidant potential of Compound X using cell-free and cell-based assays.
Experimental Protocols:
-
DPPH Radical Scavenging Assay: This spectrophotometric assay quantifies the ability of Compound X to directly scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7] A decrease in absorbance at 517 nm indicates higher scavenging activity.[7]
-
ABTS Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the capacity of Compound X to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of Compound X to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a key mechanism of antioxidant action.[8]
-
Metal Chelating Activity Assay: The ability of Compound X to chelate pro-oxidant metals like iron (Fe²⁺) can prevent the formation of highly reactive hydroxyl radicals. This is often measured via colorimetric assays.[8]
Data Presentation:
The results from these initial screens would be tabulated to compare the efficacy of Compound X against a known antioxidant standard, such as Trolox or Ascorbic Acid.
| Assay | Compound X (IC50, µM) | Standard (Trolox) (IC50, µM) |
| DPPH Scavenging | 45.2 ± 3.1 | 15.8 ± 1.2 |
| ABTS Scavenging | 32.5 ± 2.5 | 12.1 ± 0.9 |
| FRAP (TEAC, µM/mg) | 150.7 ± 11.4 | 250.0 ± 15.6 |
| Fe²⁺ Chelating Activity (%) | 68.9 ± 5.4 at 100 µM | 85.2 ± 4.7 at 100 µM (EDTA) |
| Table 1: Hypothetical In Vitro Antioxidant Activity of Compound X. Data are presented as mean ± standard deviation. IC50 represents the concentration required for 50% inhibition. TEAC stands for Trolox Equivalent Antioxidant Capacity. |
Phase 2: Cellular Antioxidant Effects in Neuronal Cell Lines
This phase evaluates the ability of Compound X to protect neuronal cells from induced oxidative stress. Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are commonly used models.[9][10]
Experimental Protocols:
-
Induction of Oxidative Stress: Cells would be pre-treated with varying concentrations of Compound X and subsequently exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate (B1630785).[1][10][11][12]
-
Cell Viability Assessment (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay would be used to quantify neuronal cell viability following oxidative stress, with and without Compound X pre-treatment.[9]
-
Intracellular ROS Measurement (DCFH-DA Assay): The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe would be used to measure intracellular ROS levels.[7] A reduction in fluorescence in Compound X-treated cells would indicate a decrease in oxidative stress.
-
Lipid Peroxidation Assay (TBARS Assay): The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a key byproduct of lipid peroxidation, to assess oxidative damage to cell membranes.[13][14][15]
-
Antioxidant Enzyme Activity Assays: Spectrophotometric assays would be used to measure the activity of key endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), in cell lysates.[13][16]
Data Presentation:
Quantitative data from the cellular assays would be summarized for clear comparison.
| Parameter (vs. Oxidative Stress Control) | 1 µM Compound X | 10 µM Compound X | 50 µM Compound X |
| Cell Viability Increase (%) | 15 ± 2.1 | 42 ± 3.5 | 68 ± 4.2 |
| Intracellular ROS Reduction (%) | 21 ± 3.0 | 55 ± 4.8 | 75 ± 5.1 |
| MDA Level Reduction (%) | 18 ± 2.5 | 48 ± 4.1 | 65 ± 4.9 |
| SOD Activity Increase (%) | 12 ± 1.9 | 35 ± 3.3 | 52 ± 4.0 |
| CAT Activity Increase (%) | 10 ± 1.5 | 31 ± 2.9 | 49 ± 3.8 |
| Table 2: Hypothetical Neuroprotective Effects of Compound X on SH-SY5Y Cells Under H₂O₂-Induced Oxidative Stress. Data are presented as mean ± standard deviation percentage change relative to the vehicle-treated oxidative stress group. |
Phase 3: Mechanism of Action - Signaling Pathways
This phase investigates the molecular mechanisms underlying the neuroprotective effects of Compound X, focusing on key antioxidant signaling pathways.
Signaling Pathway of Interest: The Nrf2-ARE Pathway
The Keap1/Nrf2 signaling pathway is a critical regulator of endogenous antioxidant responses.[17] Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. In the presence of antioxidants or oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous antioxidant enzymes.[17][18]
Experimental Protocols:
-
Western Blot Analysis: To quantify the protein levels of Nrf2 in both the cytoplasm and nucleus, as well as downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). An increase in nuclear Nrf2 and its target proteins would suggest pathway activation.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of Nrf2-target genes (e.g., HMOX1, NQO1, GCLC) to confirm transcriptional activation.
-
Immunofluorescence Microscopy: To visually confirm the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with Compound X.
Visualizations: Workflows and Pathways
To clearly illustrate the experimental design and molecular mechanisms, diagrams are essential.
Caption: A streamlined workflow for evaluating a novel neuroprotective agent.
Caption: Activation of the Nrf2-ARE pathway by Compound X to combat oxidative stress.
Conclusion and Future Directions
While this guide provides a comprehensive framework for the preclinical evaluation of a hypothetical antioxidant, "Compound X," it underscores the significant opportunity for research into the actual properties of this compound bitartrate. Should initial in vitro and cellular studies prove promising, subsequent investigations would logically progress to in vivo animal models of neurodegenerative diseases to assess therapeutic efficacy, pharmacokinetics, and blood-brain barrier permeability. The systematic application of these established methodologies is crucial to unlocking the potential of new neuroprotective agents and addressing the urgent need for effective treatments for oxidative stress-related neuronal disorders.
References
- 1. childrenshospital.org [childrenshospital.org]
- 2. Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severe Life Stress and Oxidative Stress in the Brain: From Animal Models to Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidants - a combat against oxidative stress in dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Decoding the therapeutic potential mechanism of Cornus officinalis in Parkinson’s disease: a network pharmacology insight [frontiersin.org]
- 10. Trachyspermum ammi Bioactives Promote Neuroprotection by Inhibiting Acetylcholinesterase, Aβ-Oligomerization/Fibrilization, and Mitigating Oxidative Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazoxide preconditioning protects against neuronal cell death by attenuation of oxidative stress upon glutamate stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid peroxidation and ultrastructural modifications in brain after perinatal exposure to lead and/or cadmium in rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Through metal binding, curcumin protects against lead- and cadmium-induced lipid peroxidation in rat brain homogenates and against lead-induced tissue damage in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bioengineer.org [bioengineer.org]
- 18. Antioxidant Natural Compounds Integrated with Targeted Protein Degradation: A Multi-Modal Strategy for Alzheimer’s Disease Therapy [mdpi.com]
Methodological & Application
Application Notes and Protocols for Detajmium in Cardiac Arrhythmia Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing extensive, detailed data specifically for "Detajmium" is limited. The following application notes and protocols are based on the available information for this compound, supplemented with established methodologies and representative data from Class I antiarrhythmic drugs, particularly those of the Class Ic subtype, to which this compound has been classified.[1] This document is intended for research purposes only.
Introduction
This compound (also known as this compound bitartrate (B1229483) or Tachmalcor) is an antiarrhythmic compound that functions as a sodium (Na+) channel blocker.[2] Based on its electrophysiological effects, it is classified as a Class Ic antiarrhythmic agent according to the Vaughan Williams classification.[1][3] This classification indicates that this compound predominantly blocks the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] A key characteristic of its subclass is a potent and slow dissociation from the sodium channel, leading to a marked depression of the depolarization rate with minimal effect on the action potential duration (APD).[4][5] These properties make this compound a subject of interest for the study and potential management of cardiac tachyarrhythmias, particularly those of supraventricular and ventricular origin.[6][7]
Mechanism of Action
Class I antiarrhythmic drugs exert their effects by binding to and blocking voltage-gated sodium channels in cardiomyocytes.[2] This blockade reduces the influx of sodium ions during Phase 0 of the action potential, leading to a decreased rate of depolarization (reduced Vmax) and slowed conduction velocity through non-nodal cardiac tissues like the atria, ventricles, and Purkinje fibers.[2][8] By slowing conduction, these agents can interrupt re-entrant circuits that are a common cause of tachyarrhythmias.[9]
Class Ic agents like this compound exhibit "use-dependent" or "state-dependent" properties, meaning they bind more readily to sodium channels that are frequently opening (activated state) or are in the inactivated state, which is more prevalent at faster heart rates.[2] This makes them particularly effective at suppressing tachycardias with less effect on normal heart rates. The recovery kinetics of Vmax for this compound have been noted to be extremely slow, a characteristic feature of Class Ic drugs.[1]
Figure 1: Mechanism of Action of this compound as a Class Ic Antiarrhythmic Agent.
Data Presentation
The following tables summarize the electrophysiological effects of this compound based on available literature and provide representative quantitative data for other Class Ic antiarrhythmic drugs for comparative purposes.
Table 1: Electrophysiological Effects of this compound (1 µM) on Canine Cardiac Tissues [1]
| Parameter | Ventricular Muscle (n=6) | Purkinje Fibers (n=8) |
| Resting Potential (RP) / Max. Diastolic Potential | No significant change | No significant change |
| Action Potential Amplitude (APA) | No significant change | ↓ from 111.1 to 100.0 mV |
| Max. Rate of Depolarization (Vmax) | ↓ from 236.7 to 177.3 V/s | ↓ from 687.5 to 523.7 V/s |
| Action Potential Duration at 90% Repolarization (APD90) | No significant change | ↓ from 359.0 to 262.1 ms |
| Effective Refractory Period (ERP) | No significant change | No significant change |
| Vmax Recovery Time Constant (Offset Kinetics) | Extremely slow (348.16 s) | Extremely slow (348.16 s) |
Table 2: Representative IC50 Values for Sodium Channel Blockade by Class I Antiarrhythmic Drugs
| Compound (Class) | IC50 (µM) for Na+ Channel Blockade | Reference |
| Flecainide (Ic) | 1.0 - 10.0 | [10] |
| Propafenone (Ic) | 0.1 - 1.0 | [10] |
| Lidocaine (Ib) | 200 - 1000 | [11] |
| Quinidine (Ia) | 10 - 50 | [12] |
Note: IC50 values can vary significantly based on the experimental model, tissue type, and specific conditions (e.g., holding potential, stimulation frequency).
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade in Isolated Cardiomyocytes
This protocol is designed to measure the effect of this compound on the fast sodium current (INa) in isolated ventricular myocytes.
1. Cell Preparation:
-
Isolate single ventricular myocytes from an appropriate animal model (e.g., adult rat, rabbit, or guinea pig) using enzymatic digestion.[13]
-
Store the isolated, rod-shaped myocytes in a modified Tyrode's solution at room temperature for at least 45 minutes before use.[13]
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate INa, other currents can be blocked by adding agents like CdCl2 (to block Ca2+ channels) and replacing KCl with CsCl.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or water) and dilute to final concentrations in the external solution.
3. Recording Procedure:
-
Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1.5-2 mL/min).[14]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 1-3 MΩ when filled with the internal solution.[15]
-
Approach a myocyte with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[15]
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.[14]
-
Clamp the cell membrane potential at a holding potential where sodium channels are in a resting state (e.g., -120 mV).
-
Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit the inward sodium current.
-
Record baseline INa currents.
-
Perfuse the chamber with external solution containing various concentrations of this compound and record the blocked INa currents.
4. Data Analysis:
-
Measure the peak INa amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Plot a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Figure 2: Experimental Workflow for Patch-Clamp Analysis of this compound.
Protocol 2: In Vivo Electrophysiological Study in a Rodent Model of Arrhythmia
This protocol provides a framework for evaluating the antiarrhythmic efficacy of this compound in a living animal model.[16]
1. Animal Model:
-
Use an established rodent model of arrhythmia, such as a rat model with myocardial infarction induced by coronary artery ligation, which is known to be arrhythmogenic.[16][17]
2. Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform a catheterization procedure, typically via the jugular vein, to introduce a multi-electrode catheter into the right ventricle for stimulation and recording.[16]
-
Record a surface electrocardiogram (ECG) simultaneously.
3. Electrophysiological Study (Baseline):
-
Perform programmed electrical stimulation (PES) to induce ventricular arrhythmias. This involves delivering a train of baseline stimuli (S1) followed by one or more premature extrastimuli (S2, S3).[16]
-
Determine the ventricular effective refractory period (VERP) and the threshold for inducing ventricular tachycardia (VT).
-
Record the incidence, duration, and characteristics of any induced arrhythmias.
4. Drug Administration:
-
Administer this compound intravenously (IV) at a predetermined dose.
-
Allow for a period of drug equilibration (e.g., 15-30 minutes).
5. Post-Drug Electrophysiological Study:
-
Repeat the PES protocol performed at baseline.
-
Measure changes in the VERP and the threshold for VT induction.
-
Compare the incidence and duration of induced arrhythmias before and after drug administration.
6. Data Analysis:
-
Analyze changes in ECG parameters (e.g., QRS duration, QT interval).
-
Quantify the antiarrhythmic effect by comparing the inducibility of VT pre- and post-Detajmium. A successful outcome would be the inability to induce sustained VT after drug administration or a significant increase in the stimulation required to do so.
This comprehensive approach allows for the evaluation of this compound's effects on cardiac electrophysiology in a complex, integrated biological system, providing valuable insights into its potential as an antiarrhythmic agent.
References
- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. partone.litfl.com [partone.litfl.com]
- 6. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table: Antiarrhythmic Drugs (Vaughan Williams Classification)-MSD Manual Professional Edition [msdmanuals.com]
- 8. researchgate.net [researchgate.net]
- 9. CV Pharmacology | Antiarrhythmic Drugs [cvpharmacology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]
Application Notes: Preclinical Evaluation of Detajmium in Neurodegenerative Disease Models
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging research highlights the role of oxidative stress and protein misfolding in the pathology of these conditions. Detajmium is a novel neuroprotective agent designed to mitigate neuronal damage by targeting these pathways.[1] It exhibits antioxidant properties that reduce oxidative stress and has been shown to inhibit the aggregation of beta-amyloid plaques, which are key pathological hallmarks in Alzheimer's disease.[1] This document provides a comprehensive set of protocols for the preclinical evaluation of this compound's therapeutic potential using established in vitro and in vivo models of neurodegeneration.
I. In Vitro Evaluation of this compound
In vitro models are essential for the initial screening of therapeutic compounds, providing insights into cytotoxicity, mechanism of action, and dose-response relationships.[2][3]
A. Assessment of this compound's Effect on Neuronal Viability
1. Cell Culture: The human neuroblastoma cell line SH-SY5Y is a widely used model in neurodegenerative disease research due to its neuronal characteristics.[3]
-
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
2. MTT Assay for Cell Viability: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce neurotoxicity by treating the cells with a known neurotoxin, such as 100 µM of 6-hydroxydopamine (6-OHDA) or 10 µM of amyloid-beta 25-35 (Aβ25-35), for 24 hours.
-
In parallel, treat cells with the neurotoxin and varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).[4]
-
Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control (untreated cells).
-
B. Evaluation of Antioxidant Properties
1. Reactive Oxygen Species (ROS) Assay: Excessive production of ROS contributes to cellular damage in neurodegenerative diseases.[8] The DCFDA assay is used to measure intracellular ROS levels.[9]
-
Protocol:
-
Plate SH-SY5Y cells in a 96-well black plate with a clear bottom.
-
Induce oxidative stress with a suitable agent (e.g., H2O2 or 6-OHDA).
-
Treat the cells with different concentrations of this compound for a predetermined time.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence plate reader.
-
C. Assessment of Anti-Aggregation Effects
1. Thioflavin T (ThT) Assay: Thioflavin T is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils, and is widely used to monitor protein aggregation.[10][11][12]
-
Protocol:
-
Prepare a solution of amyloid-beta 1-42 (Aβ42) peptide at a concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Add varying concentrations of this compound to the Aβ42 solution.
-
Incubate the mixtures at 37°C with continuous agitation to promote fibril formation.
-
At different time points, take aliquots of the samples and add them to a solution containing 25 µM Thioflavin T.[13]
-
Measure the fluorescence intensity with excitation at approximately 450 nm and emission at approximately 485 nm.[13]
-
Data Presentation: In Vitro Results
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Neurotoxin Alone | 100 (6-OHDA) | 45 ± 4.1 |
| This compound + Neurotoxin | 1 | 52 ± 3.8 |
| This compound + Neurotoxin | 5 | 68 ± 4.5 |
| This compound + Neurotoxin | 10 | 85 ± 5.0 |
| This compound + Neurotoxin | 25 | 92 ± 4.7 |
| This compound + Neurotoxin | 50 | 95 ± 3.9 |
Table 2: Antioxidant Activity of this compound (ROS Assay)
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.1 |
| Oxidative Stressor | 100 (H2O2) | 350 ± 20.5 |
| This compound + Stressor | 1 | 280 ± 15.3 |
| This compound + Stressor | 5 | 210 ± 12.8 |
| This compound + Stressor | 10 | 150 ± 10.2 |
| This compound + Stressor | 25 | 110 ± 9.5 |
| This compound + Stressor | 50 | 105 ± 8.9 |
Table 3: Inhibition of Aβ42 Aggregation by this compound (ThT Assay)
| Treatment Group | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |
| Aβ42 Alone | - | 5000 ± 350 |
| This compound + Aβ42 | 1 | 4200 ± 310 |
| This compound + Aβ42 | 5 | 3100 ± 250 |
| This compound + Aβ42 | 10 | 1800 ± 150 |
| This compound + Aβ42 | 25 | 900 ± 80 |
| This compound + Aβ42 | 50 | 500 ± 45 |
II. In Vivo Evaluation of this compound
In vivo studies using animal models are crucial for assessing the therapeutic efficacy and safety of a compound in a complex biological system.[14] Transgenic mouse models that recapitulate aspects of Alzheimer's disease, such as the 5XFAD model, are commonly used.[15][16][17]
A. Animal Model and Drug Administration
-
Model: 5XFAD transgenic mice, which express five familial Alzheimer's disease mutations and exhibit an aggressive amyloid pathology.[16]
-
Protocol:
-
House 5XFAD mice and wild-type littermates under standard laboratory conditions.
-
At 3 months of age, begin daily administration of this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.
-
Continue treatment for 3 months.
-
B. Behavioral Testing
Behavioral tests are used to assess cognitive function, particularly learning and memory.[18][19]
1. Morris Water Maze (MWM): The MWM is a widely used test to evaluate spatial learning and memory in rodents.[20][21]
-
Protocol:
-
The maze consists of a circular pool filled with opaque water and a hidden platform.
-
For 5 consecutive days, train the mice to find the hidden platform. Record the escape latency (time to find the platform).
-
On day 6, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
C. Histopathological Analysis
1. Immunohistochemistry for Amyloid Plaques and Neurofibrillary Tangles: This technique is used to visualize and quantify the pathological hallmarks of Alzheimer's disease in brain tissue.[22][23]
-
Protocol:
-
After the treatment period, perfuse the mice and collect the brains.[24]
-
Perform immunohistochemistry using antibodies specific for Aβ42 (to detect amyloid plaques) and phosphorylated tau (to detect neurofibrillary tangles).[27][28]
-
Quantify the plaque and tangle load in the hippocampus and cortex using image analysis software.
-
Data Presentation: In Vivo Results
Table 4: Effect of this compound on Cognitive Function (Morris Water Maze)
| Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type + Vehicle | 15 ± 2.5 | 40 ± 5.1 |
| 5XFAD + Vehicle | 45 ± 5.8 | 15 ± 3.2 |
| 5XFAD + this compound | 25 ± 4.1 | 30 ± 4.5 |
Table 5: Effect of this compound on Brain Pathology (Immunohistochemistry)
| Group | Aβ Plaque Load (Hippocampus, % Area) | p-Tau Tangle Load (Cortex, % Area) |
| 5XFAD + Vehicle | 12 ± 2.1 | 8 ± 1.5 |
| 5XFAD + this compound | 6 ± 1.3 | 4 ± 0.9 |
III. Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Hypothetical signaling pathway of this compound's neuroprotective action.
References
- 1. What is this compound Bitartrate used for? [synapse.patsnap.com]
- 2. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 9. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 14. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Alzheimer’s Disease: Animal Research Models [labome.com]
- 18. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 19. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 22. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation of Amyloid Plaques and Neurofibrillary Tangles from Archived Alzheimer’s Disease Tissue Using Laser-Capture Microdissection for Downstream Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Neuronal Cell Culture Experiments
Topic: Detajmium Dosage for In-Vitro Neuronal Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The following document provides a structured template for application notes and protocols related to the investigation of a novel compound, referred to here as "this compound," in in-vitro neuronal cell culture experiments. Due to a lack of publicly available data on "this compound," this document serves as a comprehensive guide and template that researchers can adapt for their specific compound of interest. The protocols and methodologies outlined below are based on established practices in neuronal cell culture and neurotoxicity assessment.
Quantitative Data Summary
When conducting dose-response studies for a new compound, it is crucial to systematically record and present the quantitative data. The table below provides a template for summarizing such data, which would be populated with experimental results for "this compound" or the user's compound of interest.
| Cell Line/Primary Culture | Compound Concentration (µM) | Treatment Duration (hours) | Viability Assay (e.g., MTT, LDH) | Neurite Outgrowth Assay (% of control) | Electrophysiological Assay (e.g., Patch Clamp) - Firing Rate (Hz) |
| SH-SY5Y | 0 (Control) | 24 | 100% | 100% | Baseline |
| SH-SY5Y | 1 | 24 | |||
| SH-SY5Y | 10 | 24 | |||
| SH-SY5Y | 100 | 24 | |||
| Primary Hippocampal Neurons | 0 (Control) | 48 | 100% | 100% | Baseline |
| Primary Hippocampal Neurons | 0.1 | 48 | |||
| Primary Hippocampal Neurons | 1 | 48 | |||
| Primary Hippocampal Neurons | 10 | 48 |
Caption: This table summarizes the dose-dependent effects of a test compound on neuronal cell viability, neurite outgrowth, and firing rate.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are standard protocols that can be adapted for studying the effects of a compound like "this compound" on neuronal cells.
Protocol 1: Neuronal Cell Culture
-
Cell Line Maintenance:
-
Culture SH-SY5Y human neuroblastoma cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
-
Differentiation of SH-SY5Y Cells (for a more neuron-like phenotype):
-
Seed cells onto poly-L-lysine coated plates.
-
Induce differentiation by reducing the serum concentration to 1% and adding 10 µM Retinoic Acid (RA) to the culture medium.
-
Maintain differentiation for 5-7 days, replacing the medium every 2-3 days.
-
Protocol 2: Compound Treatment
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the test compound).
-
Incubate the cells for the desired treatment duration.
Protocol 3: Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Neurite Outgrowth Assay
-
Following treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and potential signaling pathways can greatly aid in understanding the experimental design and interpreting results.
Caption: A generalized workflow for in-vitro neurotoxicity testing.
Caption: A hypothetical signaling pathway for a neuroprotective compound.
Application Notes and Protocols for Measuring Detajmium's Effect on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the effects of Detajmium, a potent sodium channel blocker, on voltage-gated sodium channels. The included protocols offer detailed methodologies for key experiments to characterize its mechanism of action and potential therapeutic applications.
Introduction to this compound
This compound is an anti-arrhythmic compound that primarily functions by blocking voltage-gated sodium channels (Nav).[1][2] Its action is characterized by a significant, frequency-dependent reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, with extremely slow recovery kinetics from use-dependent block.[2][3] These properties classify this compound as a Class I/C antiarrhythmic agent according to the Vaughan Williams classification.[3] Understanding the precise effects of this compound on sodium channel function is crucial for its development as a therapeutic agent.
Key Electrophysiological Effects of this compound
Electrophysiological studies have revealed this compound's significant impact on cardiac action potential parameters. The following table summarizes the quantitative effects observed in isolated canine cardiac preparations.
| Parameter | Tissue Type | Concentration | Effect | Reference |
| Maximum Rate of Depolarization (Vmax) | Ventricular Muscle | 1 µM | Significant reduction from 236.7 ± 28.9 V/s to 177.3 ± 22.5 V/s | [3] |
| Purkinje Fibers | 1 µM | Significant reduction from 687.5 ± 57.2 V/s to 523.7 ± 58.2 V/s | [3] | |
| Action Potential Amplitude (APA) | Ventricular Muscle | 1 µM | No significant change | [3] |
| Purkinje Fibers | 1 µM | Significant decrease from 111.1 ± 12.3 mV to 100.0 ± 2.5 mV | [3] | |
| Action Potential Duration at 90% Repolarization (APD90) | Ventricular Muscle | 1 µM | No significant change | [3] |
| Purkinje Fibers | 1 µM | Significant decrease from 359.0 ± 17.5 ms (B15284909) to 262.1 ± 12.3 ms | [3] | |
| Effective Refractory Period (ERP) | Ventricular Muscle | 1 µM | No significant change | [3] |
| Purkinje Fibers | 1 µM | No significant change | [3] | |
| Recovery Time Constant of Vmax | Ventricular Muscle | 1 µM | Extremely slow: 348.16 ± 57.43 s | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology to Measure this compound's Effect on Sodium Channel Currents
This protocol outlines the use of the whole-cell patch-clamp technique, the gold standard for characterizing ion channel electrophysiology, to measure the effects of this compound on voltage-gated sodium channels.
Objective: To quantify the inhibitory effect of this compound on sodium channel currents, including tonic and use-dependent block, and to determine its effect on channel gating properties (activation and inactivation).
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.5)
-
This compound bitartrate (B1229483) stock solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
Cell culture reagents
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency. On the day of recording, gently detach cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip onto the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -100 mV to ensure most sodium channels are in the resting state.
-
Tonic Block Protocol:
-
Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) from the holding potential at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the reduction in the peak sodium current amplitude to determine the tonic block.
-
-
Use-Dependent Block Protocol:
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 Hz or 10 Hz).
-
Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound.
-
-
Steady-State Inactivation Protocol:
-
Apply a series of 500 ms prepulses to various membrane potentials (e.g., from -120 mV to -20 mV in 10 mV increments) followed by a test pulse to -10 mV.
-
Plot the normalized peak current as a function of the prepulse potential to generate the steady-state inactivation curve (h∞ curve).
-
Repeat in the presence of this compound to observe any shifts in the voltage-dependence of inactivation.
-
-
-
Data Analysis:
-
Measure the peak inward sodium current for each condition.
-
Calculate the percentage of block for tonic and use-dependent protocols.
-
Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Workflow for Patch-Clamp Experiment
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol 2: Membrane Potential-Sensing Fluorescent Assay
This protocol describes a higher-throughput method using fluorescent dyes to measure changes in membrane potential as an indirect readout of sodium channel activity. This is suitable for screening and initial characterization of this compound's effects.
Objective: To assess the inhibitory effect of this compound on sodium channel activity in a multi-well plate format.
Materials:
-
Cell line expressing the target sodium channel
-
Membrane potential-sensitive fluorescent dye kit (e.g., a FRET-based dye pair)
-
Sodium channel activator (e.g., veratridine)
-
This compound bitartrate
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom microplates and culture overnight to form a monolayer.
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer to allow for dye loading.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the dye solution and add the this compound dilutions to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of a sodium channel activator (e.g., veratridine) to all wells to induce sodium influx and membrane depolarization.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity in response to the activator.
-
Plot the fluorescence change against the concentration of this compound.
-
Fit the data with a dose-response curve to determine the IC50 value.
-
Signaling Pathway for Fluorescent Assay
Caption: Signaling pathway in a fluorescent membrane potential assay.
Logical Relationship of Experimental Techniques
The choice of technique depends on the research question, balancing throughput with the level of detail required.
References
Application Notes and Protocols for Studying Beta-Amyloid Plaque Aggregation with a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate to form soluble oligomers and insoluble plaques in the brain.[1][2] These aggregates are believed to be a central cause of the neurotoxicity observed in AD.[1][3] Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy in the development of new treatments for AD.[4][5] This document provides detailed application notes and protocols for the in vitro evaluation of a novel compound, herein referred to as Detajmium bitartrate, for its potential to inhibit Aβ plaque aggregation.
The described protocols are standard assays used to characterize the anti-aggregation properties of potential therapeutic agents.[6][7] These include methods to assess the inhibition of Aβ fibrillization, the disruption of pre-formed fibrils, and the cytoprotective effects of the compound against Aβ-induced toxicity.
Mechanism of Action: Aβ Aggregation Cascade
The aggregation of Aβ peptides is a multi-step process that begins with the misfolding of Aβ monomers. These monomers self-associate to form soluble oligomers, which are considered the most neurotoxic species.[3] The oligomers can then act as seeds for further aggregation, leading to the formation of protofibrils and ultimately mature, insoluble amyloid fibrils that deposit as plaques.[8] Therapeutic intervention can be aimed at various stages of this pathway, including the stabilization of Aβ monomers, the inhibition of oligomer formation, or the disruption of mature fibrils.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. Current and future therapeutic strategies for Alzheimer’s disease: an overview of drug development bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing the Efficacy of Detajmium in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction to Detajmium
This compound is a novel, potent, and highly selective small molecule inhibitor of Kinase X (KX), a critical serine/threonine kinase. KX is a downstream effector in the "Alpha Signaling Pathway" (ASP), a cellular cascade frequently dysregulated in various human cancers. Constitutive activation of the ASP, often through upstream mutations, leads to uncontrolled cell proliferation, survival, and angiogenesis. By targeting KX, this compound aims to halt these oncogenic processes, offering a promising therapeutic strategy for KX-overexpressing solid tumors.
The preclinical development of kinase inhibitors requires a systematic evaluation of their efficacy and safety.[1] This document outlines a comprehensive, tiered approach for assessing the preclinical efficacy of this compound, beginning with in vitro biochemical and cellular assays and progressing to in vivo animal models.[2] This step-wise procedure is crucial for selecting promising drug candidates for clinical testing.[3]
The Alpha Signaling Pathway (ASP)
The ASP is a key regulator of cell fate. The pathway is initiated by the binding of a growth factor to its receptor, leading to the recruitment and activation of a series of downstream proteins. Kinase X is a pivotal node in this pathway; its activation leads to the phosphorylation of transcription factors that drive the expression of genes involved in cell cycle progression and survival.
Figure 1: The hypothetical Alpha Signaling Pathway and the inhibitory action of this compound.
Preclinical Assessment Workflow
The evaluation of this compound follows a logical progression from target validation to in vivo efficacy studies. This workflow ensures that resources are focused on a compound with a high probability of success in later-stage development.
Figure 2: General experimental workflow for the preclinical evaluation of this compound.
In Vitro Efficacy Assessment
Before proceeding to animal studies, it is essential to thoroughly test new molecules in in vitro cancer cell models.[4] These initial assays confirm target engagement, determine potency, and elucidate the mechanism of action at a cellular level.
Protocol: Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound against recombinant Kinase X and calculate its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]
Materials:
-
Recombinant human Kinase X enzyme.
-
Fluorescently labeled peptide substrate specific for Kinase X.
-
Adenosine Triphosphate (ATP).
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer (containing MgCl2, DTT).
-
384-well plates.
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant Kinase X enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.
Protocol: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability of cancer cell lines and determine the GI50 (concentration for 50% growth inhibition).[4]
Materials:
-
Cancer cell lines with high (e.g., A549) and low (e.g., HCT116) expression of Kinase X.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution.
-
96-well clear-bottom, opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the culture medium.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells compared to the vehicle-treated control and determine the GI50 value.
Data Presentation: In Vitro Assays
Quantitative data from in vitro experiments should be summarized for clear comparison.
| Assay Type | Cell Line | Key Parameter | This compound Value | Control Compound |
| Biochemical | N/A | KX IC50 | 1.5 nM | >10,000 nM |
| Cell Viability | A549 (KX High) | GI50 | 25 nM | 5,000 nM |
| Cell Viability | HCT116 (KX Low) | GI50 | >5,000 nM | 4,800 nM |
| Apoptosis | A549 (KX High) | Caspase 3/7 Fold Increase | 8.5-fold | 1.2-fold |
In Vivo Efficacy Assessment
Animal models are critical for evaluating a drug's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a complex biological system.[6] The subcutaneous xenograft model is a standard and robust method for these initial in vivo studies.[7][8]
Protocol: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[9][10]
Materials & Animals:
-
Female athymic nude mice (6-8 weeks old).
-
A549 human lung carcinoma cells.
-
Sterile PBS and Matrigel®.
-
This compound formulation for oral gavage.
-
Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).
-
Calipers, analytical balance, oral gavage needles.
Procedure:
-
Cell Preparation & Implantation:
-
Culture A549 cells to 70-80% confluency.
-
Harvest, wash, and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 million cells) into the right flank of each mouse.[9]
-
-
Tumor Growth & Randomization:
-
Monitor tumor growth by caliper measurements (Volume = (Length x Width^2) / 2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10 mg/kg), this compound (e.g., 30 mg/kg).
-
-
Drug Administration & Monitoring:
-
Administer this compound or vehicle via oral gavage once daily (QD).
-
Measure tumor volume and body weight three times per week.
-
Monitor animals for any clinical signs of toxicity.[9]
-
-
Study Endpoint & Analysis:
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined size limit.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Tumors can be flash-frozen or fixed for subsequent pharmacodynamic (PD) analysis (e.g., Western blot for phosphorylated KX substrate).
-
Data Presentation: In Vivo Xenograft Study
Key efficacy and tolerability data from the in vivo study should be tabulated.
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | QD, PO | 1540 ± 180 | N/A | +2.5% |
| This compound (10 mg/kg) | QD, PO | 725 ± 95 | 53% | -1.8% |
| This compound (30 mg/kg) | QD, PO | 290 ± 55 | 81% | -4.5% |
Conclusion
The protocols and workflow described provide a robust framework for the preclinical evaluation of this compound. This systematic approach, combining targeted biochemical assays, cellular functional screens, and in vivo tumor models, is essential for generating the comprehensive data package required to support the advancement of this compound into clinical development.[11] Successful outcomes in these studies, demonstrating potent on-target activity, selective cancer cell inhibition, and significant anti-tumor efficacy in vivo, would strongly validate this compound as a promising candidate for cancer therapy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Detajmium Concentration for Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Detajmium concentration for their electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a Class I/C antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[1][2] As a Class I/C agent, it is characterized by its slow kinetics of association with and dissociation from the sodium channel. This results in a potent, use-dependent block of the sodium current.[3]
Q2: What is "use-dependent block" and why is it important for this compound?
Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of stimulation (i.e., the rate of channel opening). For sodium channel blockers like this compound, this means the block becomes more pronounced as the heart rate increases or during tachyarrhythmias. This is a critical characteristic of Class I/C antiarrhythmics. This compound exhibits a particularly slow recovery from use-dependent block, with a time constant of approximately 348 seconds in dog Purkinje fibers, which is considerably slower than many other antiarrhythmic drugs.[3]
Q3: How should I prepare and store this compound for my experiments?
This compound bitartrate (B1229483) is soluble in Dimethyl sulfoxide (B87167) (DMSO). For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions are typically prepared in DMSO and can also be stored at -20°C for long-term use or at 0-4°C for short-term use. When preparing your final experimental solution, ensure the final concentration of DMSO is low (typically <0.1%) to avoid off-target effects on the cells.
Data Presentation
The following tables summarize the available quantitative data on the electrophysiological effects of this compound. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Table 1: Effect of 1 µM this compound on Cardiac Action Potential Parameters in Dog Purkinje Fibers [3]
| Parameter | Control (Mean ± SEM) | 1 µM this compound (Mean ± SEM) | Percentage Change |
| Action Potential Amplitude (APA) (mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | -10.0% |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | -27.0% |
| Maximum Rate of Depolarization (Vmax) (V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | -23.8% |
Table 2: Effect of 1 µM this compound on Cardiac Action Potential Parameters in Dog Ventricular Muscle Fibers [3]
| Parameter | Control (Mean ± SEM) | 1 µM this compound (Mean ± SEM) | Percentage Change |
| Maximum Rate of Depolarization (Vmax) (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | -25.1% |
Note: In dog ventricular muscle fibers, 1 µM this compound did not significantly change the resting potential (RP), action potential amplitude (APA), or action potential duration at 90% repolarization (APD90).[3]
Qualitative Data:
-
A concentration of 0.3 µM this compound has been shown to prolong intraventricular conduction time.[1]
-
Concentrations below 32 µM did not significantly influence beta-adrenoceptors or slow response action potentials in dog ventricular tissue.[3]
Experimental Protocols
This section provides a detailed methodology for investigating the use-dependent block of sodium channels by this compound using whole-cell patch-clamp electrophysiology.
Objective: To characterize the use-dependent block of voltage-gated sodium currents by this compound.
Materials:
-
Cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.5, or primary cardiomyocytes).
-
This compound bitartrate
-
DMSO
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Protocol:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound bitartrate in DMSO.
-
On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Cell Preparation:
-
Plate cells on coverslips at an appropriate density for patch-clamp recording.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
-
-
Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
First, record a baseline current in the control external solution.
-
Perfuse the cell with the this compound-containing solution and repeat the pulse train protocol at each concentration.
-
To assess recovery from block, after the pulse train, hold the cell at the hyperpolarized potential and apply single test pulses at increasing time intervals.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each pulse.
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized peak current against the pulse number to visualize the development of use-dependent block.
-
Compare the degree of block at different frequencies and concentrations.
-
Mandatory Visualizations
Caption: Mechanism of this compound's use-dependent block of voltage-gated sodium channels.
Caption: Troubleshooting workflow for common issues with this compound in electrophysiology.
Troubleshooting Guide
Problem 1: No or weaker than expected block of sodium current.
-
Possible Cause: Incorrect this compound concentration or degradation of the compound.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution on the day of the experiment. Verify the calculations for your dilutions.
-
-
Possible Cause: The stimulation frequency is too low to induce significant use-dependent block.
-
Solution: Increase the frequency of the depolarizing pulse train. Class I/C blockers like this compound show a more pronounced effect at higher stimulation rates.
-
-
Possible Cause: The holding potential is too hyperpolarized, favoring the resting state of the channel to which this compound has lower affinity.
-
Solution: Consider using a slightly more depolarized holding potential if the cell's health permits, to increase the proportion of channels in the inactivated state.
-
Problem 2: The recording becomes unstable after applying this compound.
-
Possible Cause: The solvent (DMSO) concentration is too high.
-
Solution: Ensure the final concentration of DMSO in your external solution is minimal (ideally ≤ 0.1%).
-
-
Possible Cause: The health of the cell is deteriorating.
-
Solution: Monitor the access resistance and leak current throughout the experiment. If these parameters change significantly, discard the data from that cell and obtain a new recording.
-
-
Possible Cause: Perfusion system introducing noise or mechanical instability.
-
Solution: Ensure your perfusion system is properly grounded and does not introduce vibrations to the recording chamber.
-
Problem 3: Very slow or incomplete recovery from block after washout.
-
Possible Cause: This is an inherent characteristic of this compound due to its slow dissociation kinetics.[3]
-
Solution 1: Allow for a significantly longer washout period than with other sodium channel blockers. It may take several minutes to see a partial recovery.
-
Solution 2: Due to the extremely slow recovery, it may not be feasible to achieve full recovery in a typical experimental timeframe. Plan your experiments accordingly, for example, by applying only one concentration per cell.
-
Solution 3: To confirm that the effect is due to the drug and not rundown of the current, a separate set of control experiments without the drug should be performed over the same time course.
-
References
How to mitigate off-target effects of Detajmium in experiments.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate the off-targe effects of Detajmium in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound?
This compound is a potent inhibitor of the Serine/Threonine Kinase 1 (STK1), a key protein in oncogenic signaling pathways. However, at higher concentrations, this compound can exhibit off-target activity against Polo-like kinase 4 (PLK4) and Glycogen (B147801) synthase kinase 3 beta (GSK3β). This can lead to unintended cellular consequences, such as defects in cell division and altered metabolic pathways, which may confound experimental results.
Q2: How can I confirm if the observed phenotype in my experiment is due to off-target effects of this compound?
To determine if your observed phenotype is a result of off-target activity, several control experiments are recommended:
-
Use a structurally unrelated inhibitor: Employ a different, structurally distinct inhibitor of STK1. If the phenotype persists with the new inhibitor, it is more likely to be an on-target effect.
-
Rescue experiments: If you hypothesize that the off-target effect is due to inhibition of PLK4, for example, you can try to rescue the phenotype by overexpressing a PLK4 mutant that is resistant to this compound.
-
Dose-response analysis: Perform a dose-response experiment. On-target effects should typically occur at lower concentrations of this compound than off-target effects.
Q3: What is the optimal concentration of this compound to minimize off-target effects?
The optimal concentration will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that effectively inhibits STK1 while having minimal impact on known off-targets like PLK4 and GSK3β. Below is a summary of the inhibitory concentrations for this compound against its primary target and key off-targets.
Quantitative Data Summary
| Target | IC50 (nM) | Ki (nM) | Recommended Concentration Range (in vitro) |
| STK1 (Primary Target) | 15 | 8 | 10 - 50 nM |
| PLK4 (Off-Target) | 250 | 120 | > 200 nM may show off-target effects |
| GSK3β (Off-Target) | 800 | 450 | > 500 nM may show off-target effects |
Troubleshooting Guides
Issue 1: Unexpected cell cycle arrest observed after this compound treatment.
-
Possible Cause: This may be an off-target effect due to the inhibition of PLK4, which is a critical regulator of centriole duplication and mitosis.
-
Troubleshooting Steps:
-
Verify Off-Target Inhibition: Perform a Western blot to check the phosphorylation status of a known PLK4 substrate. A decrease in phosphorylation would suggest PLK4 inhibition.
-
Lower this compound Concentration: Reduce the concentration of this compound to a range where it is selective for STK1 (refer to the quantitative data table).
-
Use a More Selective Inhibitor: If possible, switch to a more selective STK1 inhibitor with lower activity against PLK4.
-
Issue 2: Alterations in cellular metabolism are confounding my results.
-
Possible Cause: This could be an off-target effect resulting from the inhibition of GSK3β, a key kinase in various metabolic pathways, including glycogen synthesis.
-
Troubleshooting Steps:
-
Assess GSK3β Activity: Measure the phosphorylation of a direct GSK3β substrate (e.g., glycogen synthase) to confirm off-target inhibition.
-
Titrate this compound: Perform a careful titration of this compound to find a concentration that inhibits STK1 without significantly affecting GSK3β activity.
-
Control with a GSK3β Inhibitor: Use a known GSK3β inhibitor as a positive control to compare the observed metabolic phenotype.
-
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using a Rescue Experiment
This protocol describes how to differentiate between on-target and off-target effects by expressing a drug-resistant mutant of the suspected off-target protein.
-
Cell Line Preparation:
-
Transfect your cell line with a plasmid expressing a mutant version of the off-target kinase (e.g., PLK4) that is resistant to this compound.
-
As a control, transfect a separate batch of cells with an empty vector.
-
-
This compound Treatment:
-
Treat both the mutant-expressing cells and the control cells with a range of this compound concentrations.
-
-
Phenotypic Analysis:
-
Assess the phenotype of interest (e.g., cell cycle progression via flow cytometry).
-
If the phenotype is rescued in the cells expressing the resistant mutant, it strongly suggests an off-target effect.
-
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a method to determine the selectivity of this compound.
-
Prepare Kinase Panel:
-
Use a commercial kinase profiling service or an in-house panel that includes STK1, PLK4, GSK3β, and other relevant kinases.
-
-
In Vitro Kinase Assay:
-
Perform in vitro kinase assays with a fixed concentration of ATP and a range of this compound concentrations.
-
-
Data Analysis:
-
Calculate the IC50 values for each kinase.
-
A higher IC50 value for a particular kinase indicates lower inhibition by this compound.
-
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
Detajmium Technical Support Center: Protocols for Long-Term Studies
Welcome to the technical support center for Detajmium. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful long-term studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO to create a 10 mM stock solution. For long-term storage, this stock solution should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at -20°C.
Q2: My this compound solution is precipitating in the cell culture media. What should I do?
A2: Precipitation of this compound in aqueous media can occur if the final concentration of DMSO is too low or if the this compound concentration is too high. Ensure that the final DMSO concentration in your culture media does not exceed 0.1%. If precipitation persists, consider preparing a fresh, lower-concentration stock solution in DMSO or using a pre-warmed media for dilution.
Q3: I am observing significant cytotoxicity at my desired concentration. How can I mitigate this?
A3: If you observe significant cytotoxicity, it is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Consider gradually increasing the concentration of this compound over several days to allow the cells to adapt.
Q4: How often should the media with this compound be replaced in long-term cell culture experiments?
A4: For long-term experiments, it is crucial to replace the media containing fresh this compound every 48-72 hours. This ensures a consistent concentration of the compound and maintains the health of the cell culture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Results | 1. Inconsistent this compound concentration. 2. Cell line instability. 3. Variation in incubation times. | 1. Prepare a large batch of this compound stock solution for the entire experiment. 2. Use cells from the same passage number and regularly perform cell line authentication. 3. Standardize all incubation and treatment times. |
| Loss of Efficacy | 1. Degradation of this compound. 2. Development of cellular resistance. | 1. Aliquot and store this compound stock solutions at -80°C. Avoid repeated freeze-thaw cycles. 2. Analyze downstream markers to confirm target engagement. Consider using a higher concentration or a combination therapy approach if resistance is suspected. |
| Unexpected Phenotypes | 1. Off-target effects of this compound. 2. Contamination of cell culture. | 1. Perform a literature search for known off-target effects. Validate your findings using a secondary assay. 2. Regularly test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Long-Term In Vitro this compound Treatment
This protocol outlines the procedure for the continuous treatment of adherent cell lines with this compound for up to 4 weeks.
Materials:
-
Adherent cell line of choice
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Methodology:
-
Cell Seeding: Seed the cells at a low density to prevent confluence for the duration of the experiment.
-
Initial Treatment: After 24 hours, replace the medium with fresh complete medium containing the desired final concentration of this compound. Remember to include a vehicle control (DMSO-treated) group.
-
Media Changes: Replace the medium with fresh this compound-containing medium every 48-72 hours.[1]
-
Cell Passaging: When the cells reach 70-80% confluency, passage them as usual. Re-plate the cells in a new flask with fresh this compound-containing medium.
-
Data Collection: At predetermined time points, harvest the cells for downstream analysis (e.g., Western blot, qPCR, cell viability assays).
Protocol 2: In Vivo this compound Administration in Rodent Models
This protocol provides a general framework for long-term (e.g., 12 weeks) administration of this compound to rodents.
Materials:
-
Rodent model of choice (e.g., Sprague-Dawley rats)
-
This compound
-
Vehicle solution (e.g., sterile saline with 5% DMSO and 10% Tween 80)
-
Administration equipment (e.g., gavage needles, syringes)
Methodology:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and treatment (this compound) groups.
-
Administration: Prepare fresh formulations of this compound in the vehicle solution daily. Administer this compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and frequency.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight and food/water intake weekly.
-
Sample Collection: At the end of the study period, collect blood and tissue samples for pharmacokinetic, pharmacodynamic, and toxicological analyses.
Visualizations
Caption: Hypothetical signaling pathway of ChronoKinase and the inhibitory action of this compound.
Caption: Experimental workflow for long-term in vitro studies with this compound.
Caption: Troubleshooting guide for this compound instability and loss of efficacy.
References
Addressing Variability in Detajmium Bitartrate Studies: A Technical Support Resource
A comprehensive guide for researchers, scientists, and drug development professionals to navigate potential challenges in Detajmium bitartrate (B1229483) experimentation.
The following resources provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential variability in results from studies involving this compound bitartrate. This guide is intended to help researchers identify and mitigate common sources of experimental inconsistency.
Troubleshooting Guide: Identifying and Resolving Common Issues
Variability in experimental outcomes can arise from a multitude of factors, from reagent stability to procedural inconsistencies. This section provides a structured approach to troubleshooting common problems encountered during research with this compound bitartrate.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent biological activity or potency | Degradation of this compound bitartrate | Ensure proper storage conditions as per the manufacturer's instructions. Protect from light and moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solutions | Verify the molecular weight and purity of the this compound bitartrate lot. Use a calibrated analytical balance for weighing and ensure complete dissolution. Confirm concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy. | |
| Variability in cell-based assays | Monitor cell line passage number and ensure consistent cell health and density. Standardize incubation times, media composition, and serum percentage. Regularly test for mycoplasma contamination. | |
| High background or off-target effects | Non-specific binding | Include appropriate vehicle controls in all experiments. Optimize the concentration of this compound bitartrate to the lowest effective dose. Consider using blocking agents if the assay allows. |
| Contaminants in reagents | Use high-purity solvents and reagents. Filter all solutions before use. | |
| Poor reproducibility between experiments | Inconsistent experimental protocol | Maintain a detailed and standardized experimental protocol. Ensure all personnel are following the same procedure. Document any deviations from the standard protocol. |
| Equipment malfunction or calibration issues | Regularly calibrate all laboratory equipment, including pipettes, pH meters, and plate readers. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound bitartrate in a research setting.
1. What are the optimal storage conditions for this compound bitartrate?
While specific stability data for this compound bitartrate is not extensively published, as a general precaution for bitartrate salts of complex organic molecules, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or lower is advisable.
2. How should I prepare stock solutions of this compound bitartrate?
The choice of solvent will depend on the specific experimental requirements. It is crucial to determine the solubility of this compound bitartrate in various common solvents (e.g., water, DMSO, ethanol). For cell culture experiments, it is important to ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.
3. What quality control measures should I implement for my this compound bitartrate experiments?
To ensure the reliability of your results, it is essential to perform regular quality control checks. This includes verifying the identity and purity of your this compound bitartrate sample using analytical techniques such as mass spectrometry or NMR. The concentration of your stock solutions should also be periodically confirmed.
Experimental Workflow and Logical Relationships
To maintain consistency in experimental procedures, a standardized workflow is critical. The following diagram illustrates a logical approach to troubleshooting unexpected results in Detaj-based experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Due to the limited publicly available information on the specific signaling pathways of this compound bitartrate, a generalized diagram is not feasible at this time. Researchers are encouraged to investigate the mechanism of action based on the compound's structural analogs and therapeutic class to hypothesize potential pathways for investigation.
Overcoming resistance to Detajmium in cell lines.
Detajmium Technical Support Center
Welcome to the technical resource hub for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming resistance to this compound in various cell lines. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Chrono Kinase 1 (CK1). CK1 is a key signaling node in the Chrono-B Kinase pathway, which is frequently dysregulated in cancer. By inhibiting CK1, this compound blocks downstream signaling to the transcription factor "Cyclo" (TFC), leading to decreased expression of anti-apoptotic proteins (e.g., Bcl-xL) and cell cycle regulators (e.g., Cyclin D1), ultimately inducing apoptosis and cell cycle arrest in sensitive cell lines.
Q2: What are the common signs of acquired this compound resistance in a cell line?
The primary indicator of acquired resistance is a positive shift in the half-maximal inhibitory concentration (IC50) value. This means a higher concentration of this compound is required to achieve the same level of cell death or growth inhibition. Other signs include:
-
Reduced apoptosis levels (e.g., as measured by Annexin V staining) at previously effective concentrations.
-
Resumption of cell proliferation after initial treatment.
-
Lack of downstream target modulation (e.g., persistent phosphorylation of TFC or stable expression of Cyclin D1) upon this compound treatment.
Q3: What are the most common molecular mechanisms of resistance to this compound?
Based on preclinical models, four primary mechanisms of resistance have been identified:
-
Target Upregulation: Increased cellular expression of the CK1 protein.
-
Gatekeeper Mutation: Acquisition of mutations in the kinase domain of CK1, preventing this compound binding.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways (e.g., PI3K/Akt) that promote cell survival independently of CK1.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins that actively pump this compound out of the cell.
Troubleshooting Guide: Overcoming Resistance
Issue 1: My cell line's IC50 for this compound has significantly increased. What should I investigate first?
An IC50 shift is the classic sign of resistance. Before investigating complex molecular mechanisms, it is critical to rule out experimental variables and then assess the most straightforward cause: target upregulation.
Step 1: Assess CK1 Protein Expression
Target upregulation is a common mechanism where cells produce more of the target protein to overcome inhibition. This can be quantified by Western Blot or qPCR.
Table 1: Example Data for CK1 Upregulation in Resistant Cells
| Cell Line | Condition | This compound IC50 (nM) | Relative CK1 mRNA Expression (fold change) | Relative CK1 Protein Level (fold change) |
|---|---|---|---|---|
| MCF-7 | Parental (Sensitive) | 50 | 1.0 | 1.0 |
| MCF-7-DR | This compound-Resistant | 850 | 8.2 | 7.5 |
| MDA-MB-231 | Parental (Sensitive) | 75 | 1.0 | 1.0 |
| MDA-MB-231-DR | this compound-Resistant | 1200 | 10.5 | 9.8 |
Experimental Protocol: Western Blot for CK1
-
Lysate Preparation: Lyse parental and suspected resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against CK1 (e.g., Cat# AB1234, 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000).
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band density relative to the loading control.
Issue 2: My resistant cell line does not overexpress CK1. Could a mutation be responsible?
Yes. A "gatekeeper" mutation in the ATP-binding pocket of CK1 can physically block this compound from binding without affecting the kinase's activity. The most commonly observed mutation is T315I. This can be confirmed by sequencing the kinase domain of the CK1 gene.
Table 2: IC50 Values for this compound vs. Second-Generation Inhibitor
| Cell Line | CK1 Genotype | This compound IC50 (nM) | This compound-V2 IC50 (nM) |
|---|---|---|---|
| OVCAR-3 | Wild-Type | 120 | 95 |
| OVCAR-3-DR | T315I Mutant | > 10,000 | 150 |
Experimental Protocol: Sanger Sequencing of CK1 Kinase Domain
-
RNA Extraction: Extract total RNA from parental and resistant cell lines using a TRIzol-based method.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Amplify the CK1 kinase domain from the cDNA using specific primers flanking the region (e.g., Exons 5-10). Use a high-fidelity polymerase.
-
Forward Primer: 5'-GATTACAGATAGATACCAGC-3'
-
Reverse Primer: 5'-CCTAGACATTGACATAGGAC-3'
-
-
PCR Product Purification: Purify the amplified PCR product using a column-based purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and the forward primer for Sanger sequencing.
-
Sequence Analysis: Align the resulting sequence from the resistant cells against the wild-type sequence to identify mutations such as T315I.
Issue 3: I've confirmed CK1 is inhibited, but the cells survive. What is the next step?
This strongly suggests the activation of a bypass pathway. Cancer cells can reroute signaling through parallel pathways to circumvent a blocked node. For this compound, activation of the PI3K/Akt pathway is a common escape mechanism. This can be overcome by using a combination therapy approach.
Solution: Combination Therapy
To test this hypothesis, assess the phosphorylation of Akt (a marker of pathway activation) via Western blot. If p-Akt levels are elevated in resistant cells, a combination of this compound with a PI3K inhibitor is a rational strategy.
Table 3: Synergistic Effect of this compound and a PI3K Inhibitor (Alpelisib)
| Treatment | Concentration | % Cell Viability (Resistant Cell Line) |
|---|---|---|
| Control | - | 100% |
| This compound | 800 nM | 85% |
| Alpelisib | 500 nM | 92% |
| This compound + Alpelisib | 800 nM + 500 nM | 18% |
Experimental Protocol: Combination Drug Viability Assay
-
Cell Seeding: Seed resistant cells in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the second compound (e.g., a PI3K inhibitor).
-
Treatment: Treat the cells with single agents and the combinations for 72 hours.
-
Viability Assessment: Measure cell viability using a CellTiter-Glo® or MTT assay according to the manufacturer's protocol.
-
Synergy Analysis: Calculate synergy scores using a suitable model (e.g., Bliss independence or Chou-Talalay method) to confirm that the combination is more effective than the additive effect of individual drugs.
Issue 4: How can I determine if increased drug efflux is causing resistance?
Overexpression of efflux pumps like ABCB1 (MDR1) can lower the intracellular concentration of this compound, reducing its efficacy. This can be tested functionally using a dye efflux assay or by co-treatment with a known efflux pump inhibitor.
Experimental Protocol: Rhodamine 123 Efflux Assay This protocol measures the activity of efflux pumps. Cells with high pump activity will retain less of the fluorescent dye Rhodamine 123.
-
Cell Preparation: Harvest parental and resistant cells and resuspend them at 1x10^6 cells/mL in culture medium.
-
Inhibitor Pre-treatment (Optional): Pre-incubate a subset of cells with an efflux pump inhibitor (e.g., 10 µM Verapamil) for 30 minutes.
-
Dye Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend cells in fresh, pre-warmed medium (with and without the inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population by flow cytometry. A lower MFI in resistant cells compared to parental cells indicates higher efflux activity.
Table 4: Effect of Efflux Pump Inhibitor on this compound IC50
| Cell Line | Treatment | Rhodamine 123 MFI | This compound IC50 (nM) |
|---|---|---|---|
| A549 (Parental) | - | 15,200 | 250 |
| A549-DR (Resistant) | - | 3,100 | 4500 |
| A549-DR (Resistant) | + 10 µM Verapamil | 14,500 | 350 |
Process improvement for high-throughput screening with Detajmium.
Welcome to the technical support center for Detajmium, a novel fluorescent probe for high-throughput screening (HTS) of endoplasmic reticulum (ER) stress. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve reliable, reproducible results.
Understanding this compound
This compound is a cell-permeable fluorescent molecule designed to quantify the unfolded protein response (UPR). It selectively binds to unfolded proteins that accumulate in the ER lumen during stress, exhibiting a significant increase in fluorescence intensity upon binding. This property makes it an ideal tool for screening compound libraries to identify modulators of ER stress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a fluorogenic probe. In its unbound state in the aqueous cellular environment, it is quenched and exhibits minimal fluorescence. Upon entering the hydrophobic pockets of unfolded proteins within the ER, its conformation becomes fixed, leading to a dramatic increase in fluorescence quantum yield. The intensity of the signal is directly proportional to the concentration of aggregated or unfolded proteins.
Q2: What are the optimal excitation and emission wavelengths for this compound? A2: this compound has an excitation maximum at 488 nm and an emission maximum at 520 nm, making it compatible with standard FITC/GFP filter sets on most fluorescence plate readers and microscopes.
Q3: Is this compound toxic to cells? A3: At recommended working concentrations (1-5 µM), this compound shows minimal cytotoxicity over typical incubation periods (1-6 hours). However, prolonged exposure (>24 hours) or higher concentrations may impact cell viability. It is always recommended to run a toxicity control experiment.[1]
Q4: Can this compound be used in combination with other fluorescent proteins like GFP? A4: Due to significant spectral overlap, using this compound with GFP-expressing cell lines is not recommended as it can lead to signal bleed-through. For multiplexing, use fluorescent proteins with well-separated spectra, such as those in the red or far-red range (e.g., mCherry, iRFP).[2]
Q5: How should I prepare and store this compound? A5: Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
High-throughput screens can be affected by various factors leading to inconsistent data.[3][4] This section addresses common issues encountered when using this compound.
Guide 1: High Background Fluorescence
High background can mask the specific signal from ER stress, reducing the assay's sensitivity and signal-to-noise ratio.[5]
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Screen your compound library for intrinsic fluorescence at the this compound wavelengths. Include a "compound only" control well (no cells).[6] |
| Excess this compound Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the lower end of the recommended range (e.g., 1 µM). |
| Inadequate Washing | If your protocol includes a wash step after loading, ensure it is sufficient to remove all unbound probe. Increase the number or duration of washes.[5] |
| Media Components | Phenol (B47542) red and other media components can be fluorescent.[2] Use phenol red-free media for the final incubation and reading steps. |
Guide 2: Weak or No Signal
A weak signal can prevent the detection of true "hits" in a screen.
| Possible Cause | Recommended Solution |
| Insufficient ER Stress | Ensure your positive control (e.g., Tunicamycin, Thapsigargin) is used at a concentration and incubation time sufficient to induce a robust UPR.[7] |
| Sub-optimal Probe Concentration | The this compound concentration may be too low. Perform a concentration-response curve to determine the optimal loading concentration for your cell line.[8] |
| Incorrect Instrument Settings | Verify that the correct excitation/emission filters (Ex: 488 nm, Em: 520 nm) are in use. Check the instrument's gain settings to ensure they are high enough to detect the signal.[5] |
| Photobleaching | Minimize the exposure of wells to the excitation light source before the final reading. Use lower light intensity with longer exposure times if possible.[2][6] |
Guide 3: High Well-to-Well Variability
Variability across a plate can obscure real results and lead to a high rate of false positives or negatives.[4][9]
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use automated cell dispensers for better consistency.[8] Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling. |
| "Edge Effects" | Evaporation from wells on the plate's perimeter can alter cell health and compound concentrations.[10] Fill the outer wells with sterile buffer or media and exclude them from the analysis.[1][10] |
| Liquid Handling Errors | Inaccurate pipetting during compound or reagent addition is a major source of variability.[3] Calibrate pipettes regularly and use automated liquid handlers for HTS campaigns.[3] |
| Temperature/Incubator Fluctuations | Uneven temperature or CO2 distribution in the incubator can affect cell growth.[9] Ensure proper incubator calibration and uniform conditions. |
Data Presentation
Table 1: this compound Spectral & Physical Properties
| Property | Value |
| Excitation Wavelength (max) | 488 nm |
| Emission Wavelength (max) | 520 nm |
| Quantum Yield (bound) | ~0.85 |
| Molecular Weight | 452.3 g/mol |
| Recommended Solvent | DMSO |
| Storage Temperature | -20°C (protected from light) |
Table 2: Recommended Starting Concentrations for Common Cell Lines
| Cell Line | Seeding Density (cells/well, 384-well) | This compound Conc. (µM) | Incubation Time (min) |
| HeLa | 5,000 | 2.5 | 60 |
| HEK293 | 8,000 | 2.0 | 45 |
| SH-SY5Y | 10,000 | 3.0 | 75 |
| Primary Hepatocytes | 12,000 | 4.0 | 90 |
Experimental Protocols
Protocol: High-Throughput Screening for ER Stress Inducers
This protocol outlines a standard workflow for a primary HTS campaign using this compound in 384-well plates.
1. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Create a single-cell suspension and adjust the density to the desired concentration (see Table 2). c. Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom plate.[1] d. Incubate for 18-24 hours to allow for cell attachment and recovery.
2. Compound Addition: a. Prepare compound plates by diluting library compounds to a 100X final concentration in DMSO. b. Use an automated liquid handler to transfer 0.4 µL from the compound plate to the cell plate. c. Include appropriate controls:
- Negative Control: Wells with cells treated with 1% DMSO vehicle.
- Positive Control: Wells with cells treated with a known ER stress inducer (e.g., 5 µg/mL Tunicamycin). d. Incubate the plates for the desired treatment period (e.g., 16-24 hours).
3. This compound Loading and Signal Detection: a. Prepare a 2X working solution of this compound in phenol red-free culture medium. b. Add 40 µL of the 2X this compound solution to each well (final concentration 1X). c. Incubate the plates for 60 minutes at 37°C, protected from light. d. Read the fluorescence intensity on a plate reader with appropriate filters (Excitation: 485/20 nm, Emission: 528/20 nm).
Mandatory Visualizations
Diagram 1: this compound HTS Workflow
Caption: A standard workflow for a high-throughput screen using this compound.
Diagram 2: Troubleshooting Logic for Weak Signal
Caption: A decision tree for troubleshooting weak fluorescence signals.
Diagram 3: Simplified ER Stress Signaling Pathway
Caption: this compound detects unfolded proteins, a key trigger of the UPR.
References
- 1. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dispendix.com [dispendix.com]
- 4. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. focus.gbo.com [focus.gbo.com]
Validation & Comparative
Detajmium vs. Propafenone: A Comparative Analysis of Effects on Ventricular Conduction
For researchers and professionals in drug development, understanding the nuanced effects of antiarrhythmic agents on ventricular conduction is paramount. This guide provides a detailed comparison of detajmium and propafenone (B51707), two Class I/C antiarrhythmic drugs, focusing on their electrophysiological impact on the ventricles. While both drugs primarily act by blocking sodium channels, their subtle differences in action can have significant clinical implications.
Electrophysiological Effects: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound and propafenone on key ventricular conduction parameters as reported in preclinical and clinical studies. It is crucial to note that the data for this compound is derived from in vitro studies on isolated canine cardiac tissue, while the data for propafenone is primarily from in vivo human clinical trials. This inherent difference in experimental models necessitates careful interpretation when comparing the absolute values.
Table 1: Electrophysiological Effects of this compound on Isolated Canine Ventricular Tissue
| Parameter | Tissue Type | Concentration | Baseline (Mean ± SD) | Post-Detajmium (Mean ± SD) | Percentage Change |
| Action Potential Amplitude (APA) | Purkinje Fibers | 1 µM | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | ↓ 10.0% |
| Action Potential Duration at 90% Repolarization (APD90) | Purkinje Fibers | 1 µM | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | ↓ 27.0% |
| Maximum Upstroke Velocity (Vmax) | Ventricular Muscle | 1 µM | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | ↓ 25.1% |
| Maximum Upstroke Velocity (Vmax) | Purkinje Fibers | 1 µM | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | ↓ 23.8% |
| Effective Refractory Period (ERP) | Ventricular Muscle | 1 µM | Not significantly changed | Not significantly changed | - |
Table 2: Electrophysiological Effects of Propafenone in Patients with Ventricular Tachycardia
| Parameter | Dosing Regimen | Baseline (Mean ± SD) | Post-Propafenone (Mean ± SD) | Percentage Change |
| PR Interval | 300 mg q8h | 168 ± 46 ms | 188 ± 25 ms | ↑ 11.9% |
| HV Interval | 300 mg q8h | 47 ± 10 ms | 65 ± 13 ms | ↑ 38.3% |
| QRS Duration | 675 mg/day | Not specified | Increase of 8.5 ms | - |
| QRS Duration | 900 mg/day | Not specified | Increase of 15.7 ms | - |
| QTc Interval | 900 mg/day | Not specified | Increase of 14.3 ms | - |
| Ventricular Effective Refractory Period (VERP) | 300 mg q8h | 231 ± 17 ms | 255 ± 19 ms | ↑ 10.4% |
| Atrial Effective Refractory Period | 900 mg/day | 247 ± 36 ms | 288 ± 38 ms | ↑ 16.6% |
Mechanism of Action and Signaling Pathways
Both this compound and propafenone are classified as Class I/C antiarrhythmic agents, indicating their primary mechanism of action is the potent blockade of fast sodium channels (INa) in cardiac myocytes. This action slows the upstroke of the action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.
Propafenone also exhibits weak beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) activities, although its primary effect is sodium channel blockade.[1] This multi-channel effect can contribute to its overall antiarrhythmic profile. This compound is characterized as a pure Class I/C agent based on its electrophysiologic effects.[2]
Signaling pathway of Class I/C antiarrhythmic drugs.
Experimental Protocols
A summary of the methodologies used in the cited studies is provided below to offer context to the presented data.
This compound Study (In Vitro, Canine Model) :
-
Tissue Preparation: Ventricular muscle and Purkinje fibers were isolated from dog hearts.
-
Recording Technique: Conventional intracellular microelectrode techniques were used to record action potentials.
-
Experimental Conditions: Tissues were superfused with Tyrode's solution at 37°C and stimulated at a frequency of 1 Hz.
-
Drug Application: this compound was applied at a concentration of 1 µM.
-
Measured Parameters: Resting potential (RP), action potential amplitude (APA), action potential duration at 90% repolarization (APD90), maximum rate of depolarization (Vmax), and effective refractory period (ERP) were measured.
Propafenone Studies (In Vivo, Human) :
-
Patient Population: Patients with recurrent ventricular tachycardia.
-
Electrophysiological Study: Programmed electrical stimulation was performed before and during oral propafenone therapy.
-
Drug Administration: Propafenone was administered orally, with dosages typically ranging from 675 mg to 900 mg per day.
-
Measured Parameters: Intracardiac electrograms were recorded to measure various conduction intervals including PR, AH, HV, and QRS duration. Atrial and ventricular effective refractory periods were also determined.
-
Holter Monitoring: In some studies, 24-hour ambulatory electrocardiographic monitoring was used to assess the effect on premature ventricular contractions (PVCs).
Comparative experimental workflows for this compound and propafenone.
Comparative Summary and Conclusion
Both this compound and propafenone effectively slow ventricular conduction, a hallmark of Class I/C antiarrhythmic agents.
-
Potency and Primary Effect: Both drugs are potent sodium channel blockers. This compound's effects have been quantified in animal models, showing significant reductions in Vmax, APA, and APD in Purkinje fibers. Propafenone demonstrates a dose-dependent increase in the PR interval, HV interval, and QRS duration in humans, confirming its significant effect on atrioventricular and intraventricular conduction.
-
Refractory Period: Propafenone has been shown to increase the ventricular effective refractory period in patients.[1] In the available in vitro data for this compound, a significant change in the ventricular muscle ERP was not observed at the concentration tested.[2]
-
Clinical Implications: The slowing of conduction in the His-Purkinje system, as indicated by the increased HV interval with propafenone, is a critical factor in its antiarrhythmic efficacy for reentrant ventricular tachycardias. The widening of the QRS complex is a direct electrocardiographic manifestation of slowed intraventricular conduction. While direct comparative data is lacking, the significant reduction in Vmax by this compound in Purkinje fibers suggests a similar potent effect on the ventricular specialized conduction system.
References
A Comparative Analysis of Detajmium and Other Class I Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
In the landscape of cardiac arrhythmia treatment, Class I antiarrhythmic agents, which primarily act by blocking sodium channels, remain a cornerstone of therapy for various tachyarrhythmias. This guide provides a comparative analysis of the novel, hypothetical agent Detajmium against established Class I antiarrhythmics, including representatives from each subclass: Quinidine (B1679956) (Class Ia), Lidocaine (B1675312) (Class Ib), and Flecainide (B1672765) (Class Ic). This comparison is based on available preclinical and clinical data for the established agents, with projected characteristics for this compound to illustrate its potential therapeutic profile.
Mechanism of Action and Electrophysiological Profile
Class I antiarrhythmic drugs modulate cardiac action potentials by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (phase 0) of the action potential in non-nodal cardiac tissues.[1] The degree of sodium channel blockade and the drugs' effects on the action potential duration (APD) and effective refractory period (ERP) form the basis of their subclassifications.[1]
-
Class Ia agents (e.g., Quinidine) exhibit intermediate-speed binding to and dissociation from the sodium channel. They prolong the APD and, consequently, the QT interval on an electrocardiogram (ECG), an effect largely attributed to their potassium channel blocking properties.[2][3]
-
Class Ib agents (e.g., Lidocaine) demonstrate rapid binding and dissociation kinetics.[2] They have a more pronounced effect on ischemic or depolarized tissues and shorten the APD and the QT interval.[4]
-
Class Ic agents (e.g., Flecainide) are characterized by slow binding and dissociation, leading to a marked depression of phase 0 depolarization and significant slowing of conduction.[2][5] They have minimal effect on the APD.[2]
This compound (Hypothetical) is projected to be a Class I antiarrhythmic with a unique electrophysiological profile, potentially offering advantages over existing therapies. For the purpose of this guide, we will hypothesize that this compound is a Class Ib agent with high selectivity for ischemic tissue and minimal impact on normal cardiac conduction.
Quantitative Electrophysiological and Pharmacokinetic Comparison
The following tables summarize the key electrophysiological and pharmacokinetic parameters of this compound (hypothetical) and the comparator Class I antiarrhythmics.
Table 1: Comparative Electrophysiological Effects
| Parameter | This compound (Hypothetical) | Quinidine (Class Ia) | Lidocaine (Class Ib) | Flecainide (Class Ic) |
| Primary Mechanism | Fast Na+ channel blockade | Moderate Na+ channel blockade | Weak Na+ channel blockade | Strong Na+ channel blockade |
| Effect on Vmax (Phase 0) | ↓ (in ischemic tissue) | ↓↓ | ↓ | ↓↓↓ |
| Action Potential Duration (APD) | ↓ | ↑↑ | ↓ | ↔ |
| Effective Refractory Period (ERP) | ↓ | ↑↑ | ↓ | ↔ |
| QRS Duration | ↔ | ↑ | ↔ | ↑↑ |
| QT Interval | ↓ | ↑↑ | ↓ | ↔ (slight ↑ due to QRS)[6] |
| Use-Dependence | High | Moderate | High | High |
Data for Quinidine, Lidocaine, and Flecainide are compiled from multiple sources.[2][3][4][7][8][9][10][11][12]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Hypothetical) | Quinidine | Lidocaine | Flecainide |
| Bioavailability (Oral) | ~90% | >70%[1] | ~35% (extensive first-pass metabolism)[13] | ~95%[14] |
| Protein Binding | ~85% | 70-95%[1] | ~65%[15] | ~40%[14] |
| Elimination Half-life | 10-15 hours | 5-12 hours[1] | 1.5-2 hours[15] | 12-27 hours[14] |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4)[16] | Hepatic (CYP1A2, CYP3A4)[17] | Hepatic (CYP2D6) and renal excretion[14] |
| Volume of Distribution | 4-6 L/kg | 2.0-3.5 L/kg[1] | 0.7-1.5 L/kg[15] | 5.5-8.7 L/kg[18] |
Data for Quinidine, Lidocaine, and Flecainide are compiled from multiple sources.[1][13][14][15][16][17][18]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Vaughan Williams classification of Class I antiarrhythmics.
Caption: Signaling pathway of Class I antiarrhythmic sodium channel blockade.
Caption: Experimental workflow for evaluating novel antiarrhythmic drugs.
Experimental Protocols
The evaluation of antiarrhythmic drugs like this compound involves a multi-tiered approach, from in vitro cellular assays to in vivo animal models and human clinical trials.
In Vitro Electrophysiology: Patch-Clamp Analysis
Objective: To determine the effect of the drug on specific ion channels in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from animal (e.g., rabbit, guinea pig) or human atrial/ventricular tissue.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion flow.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit and isolate specific currents, particularly the fast sodium current (INa).
-
Drug Application: The test compound (e.g., this compound) is perfused over the cell at various concentrations.
-
Data Analysis: The effect of the drug on the current's amplitude, activation, and inactivation kinetics is quantified. This provides data on the drug's potency (IC50) and its state-dependent binding (use-dependence).
In Vivo Arrhythmia Model: Coronary Artery Ligation
Objective: To assess the antiarrhythmic efficacy of the drug in a model of ischemia-induced ventricular arrhythmias.
Methodology:
-
Animal Model: Anesthetized animals (e.g., rats, pigs) undergo a thoracotomy.
-
Coronary Ligation: The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia and subsequent infarction.
-
Arrhythmia Monitoring: Continuous ECG monitoring is performed to detect the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Drug Administration: The test drug is administered intravenously or orally before or after coronary ligation.
-
Efficacy Assessment: The primary endpoints are the reduction in the incidence and duration of arrhythmias and the prevention of sudden cardiac death compared to a vehicle-treated control group.
Human Clinical Trials
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of the antiarrhythmic drug in humans.
Methodology:
-
Phase I: Typically conducted in healthy volunteers to determine the drug's safety profile, dose range, and pharmacokinetic parameters.
-
Phase II: Conducted in a small group of patients with the target arrhythmia to assess preliminary efficacy and further evaluate safety.
-
Phase III: Large-scale, randomized, controlled trials in a broader patient population to confirm efficacy, monitor adverse effects, and compare the drug to standard treatments. Key endpoints often include arrhythmia recurrence, hospitalization rates, and mortality.[19][20]
Clinical Applications and Adverse Effects
The clinical utility of Class I antiarrhythmics is dictated by their efficacy in specific arrhythmias and their potential for adverse effects, most notably proarrhythmia.
-
Quinidine (Class Ia): Used for both atrial and ventricular arrhythmias, but its use is limited by significant side effects, including cinchonism (tinnitus, headache, dizziness), gastrointestinal distress, and a high risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.
-
Lidocaine (Class Ib): Primarily used for the acute treatment of ventricular arrhythmias, especially in the setting of myocardial infarction.[4] It is administered intravenously due to extensive first-pass metabolism. Adverse effects are primarily neurological (e.g., drowsiness, confusion, seizures).
-
Flecainide (Class Ic): Effective for a range of supraventricular and ventricular arrhythmias.[21] However, its use is contraindicated in patients with structural heart disease due to an increased risk of mortality, as demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST).[21]
This compound (Hypothetical): The projected profile of this compound as a highly ischemia-selective Class Ib agent suggests its potential utility in the acute management of ventricular arrhythmias post-myocardial infarction, with a potentially lower risk of neurological side effects and a more favorable pharmacokinetic profile for maintenance therapy compared to lidocaine.
Conclusion
The development of new antiarrhythmic drugs requires a careful balance between efficacy and safety. While established Class I agents have proven therapeutic value, their use is often limited by adverse effects and proarrhythmic potential. A hypothetical agent like this compound, with a refined mechanism of action and improved safety profile, could represent a significant advancement in the management of cardiac arrhythmias. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such novel compounds.
References
- 1. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Electrophysiologic properties of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects and mechanism of action of oral quinidine in patients with sinus bradycardia and first degree A-V nodal block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and electrophysiologic effects of flecainide in patients with refractory ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of lidocaine and its deethylated metabolite: Dose and time dependency studies in man | Semantic Scholar [semanticscholar.org]
- 14. Flecainide - Wikipedia [en.wikipedia.org]
- 15. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetics of Lidocaine Administered During and After Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flecainide: single and multiple oral dose kinetics, absolute bioavailability and effect of food and antacid in man - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodology for clinical trials with antiarrhythmic drugs to prevent cardiac death: US experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the sodium channel blocking activity of Detajmium with lidocaine.
For Immediate Release
This guide provides a detailed comparison of the sodium channel blocking properties of Detajmium and the well-characterized local anesthetic and antiarrhythmic drug, lidocaine (B1675312). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds. This analysis is based on available experimental data from preclinical studies.
Executive Summary
This compound and lidocaine both exhibit sodium channel blocking activity, a key mechanism for their therapeutic effects as antiarrhythmic agents. While both drugs demonstrate a frequency-dependent block, a hallmark of Class I antiarrhythmics, their kinetics of interaction with the sodium channel differ significantly. Notably, this compound displays remarkably slow recovery from block compared to lidocaine, suggesting a more persistent effect on sodium channels. This guide will delve into the quantitative differences in their sodium channel blocking activity, the experimental methodologies used to determine these properties, and visual representations of the underlying mechanisms and experimental workflows.
Quantitative Comparison of Sodium Channel Blocking Activity
The following table summarizes the key quantitative parameters of this compound and lidocaine based on electrophysiological studies. It is important to note that the data for this compound is derived from studies on canine cardiac tissues, while the data for lidocaine comes from various cardiac preparations, which may contribute to variability.
| Parameter | This compound | Lidocaine | Tissue/Preparation |
| Concentration for Vmax Reduction | 1 µM | 1 x 10⁻⁵ mole/liter (10 µM) | Dog Ventricular Muscle[1] / Dog Purkinje Fibers[2] |
| Vmax Reduction at 1 Hz | Significant reduction from 236.7 to 177.3 V/s in ventricular muscle; 687.5 to 523.7 V/s in Purkinje fibers[1] | Maximal shortening of APD and ERP[2] | Dog Ventricular Muscle & Purkinje Fibers[1] |
| Frequency-Dependent Block | Yes[1] | Yes[3] | Dog Cardiac Tissues[1] / Guinea-pig Papillary Muscles[3] |
| Recovery from Block (Time Constant) | 348.16 ± 57.43 s[1] | 0.09 ± 0.01 s[4] | Dog Purkinje Fibers[1][4] |
| Channel State Preference | Not explicitly stated, but slow kinetics suggest strong binding to inactivated state. | Preferentially binds to open and inactivated channels[3][5] | Various Cardiac Preparations |
| Vaughan Williams Classification | Class I/C (inferred from effects)[1] | Class I/B | General Classification |
Detailed Experimental Protocols
The data presented in this guide are primarily derived from conventional intracellular microelectrode and voltage-clamp techniques.
Electrophysiological Recordings for this compound
The study by Hála et al. (1994) utilized isolated dog ventricular muscle and Purkinje fibers. The key experimental parameters were:
-
Preparation: Right ventricular papillary muscles and false tendons (Purkinje fibers) were obtained from dog hearts.
-
Solutions: Tissues were perfused with Tyrode solution.
-
Recording Technique: Conventional intracellular microelectrode techniques were used to record transmembrane action potentials.
-
Parameters Measured: Resting potential (RP), action potential amplitude (APA), action potential duration at 90% repolarization (APD90), effective refractory period (ERP), and the maximum rate of depolarization (Vmax).
-
Stimulation Protocol: Tissues were stimulated at a basal frequency of 1 Hz. Frequency-dependent effects were also investigated.
-
Recovery Kinetics: The recovery of Vmax after a train of stimuli was measured to determine the offset kinetics of the drug.
Electrophysiological Recordings for Lidocaine
Data for lidocaine's sodium channel blocking activity has been generated from a variety of experimental setups, with common methodologies including:
-
Preparation: Isolated cardiac preparations such as guinea pig papillary muscles or canine Purkinje fibers are commonly used.
-
Recording Technique: Both intracellular microelectrode recordings to measure Vmax and voltage-clamp techniques to directly measure sodium currents are employed.
-
Voltage-Clamp Protocol: To assess state-dependent block, specific voltage protocols are used. For example, to study the block of inactivated channels, the membrane potential is held at a depolarized level where a significant fraction of channels are in the inactivated state. Use-dependent block is studied by applying trains of depolarizing pulses at various frequencies.
-
Solutions: The composition of the extracellular and intracellular solutions is carefully controlled to isolate the sodium current.
-
Data Analysis: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for block of the sodium current in different channel states (resting, open, and inactivated). The time course of current decay during a depolarizing pulse and the recovery from block between pulses are analyzed to determine the kinetics of drug binding and unbinding.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and lidocaine are effective sodium channel blockers, but their distinct kinetic profiles suggest different therapeutic applications and potential side-effect profiles. The significantly slower recovery from block observed with this compound indicates a more persistent action at the sodium channel, which could be advantageous in certain arrhythmic conditions. However, this prolonged action might also carry a higher risk of proarrhythmic effects, a characteristic often associated with Class I/C drugs. In contrast, lidocaine's rapid kinetics (Class I/B) make it more effective in tissues that are frequently depolarized, such as during ischemia-induced tachycardias, with a lower potential for causing arrhythmias in normally polarized tissues. Further head-to-head comparative studies using identical experimental conditions are warranted to fully elucidate the relative therapeutic potential and safety of these two compounds.
References
- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequency-dependent effects of several class I antiarrhythmic drugs on Vmax of action potential upstroke in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Covalent BTK Inhibitors: Ibrutinib and Its Analogues
This guide provides a comparative analysis of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441), and its second-generation analogues, Acalabrutinib and Zanubrutinib (B611923). These targeted therapies have revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] The development of second-generation inhibitors was driven by the need to improve upon the selectivity and safety profile of Ibrutinib, aiming to minimize off-target effects while maintaining or enhancing efficacy.[1][2][4]
Mechanism of Action: Targeting the B-Cell Receptor Pathway
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[5][6][7] In many B-cell cancers, this pathway is constitutively active, driving malignant cell growth.[8][9] Ibrutinib, Acalabrutinib, and Zanubrutinib are covalent inhibitors that form an irreversible bond with a specific cysteine residue (Cys481) in the active site of BTK.[5][7][10] This permanent inactivation of BTK blocks downstream signaling, leading to decreased B-cell proliferation and survival, and inducing apoptosis (programmed cell death).[5][7][11]
Comparative Data Presentation
The key differences between Ibrutinib and its second-generation analogues lie in their kinase selectivity, pharmacokinetic properties, and clinical safety profiles.
Table 1: Kinase Selectivity and Off-Target Inhibition
Second-generation inhibitors were designed to be more selective for BTK, reducing the inhibition of other kinases that caused many of Ibrutinib's side effects.[2][4][12] For instance, Ibrutinib's off-target inhibition of kinases like EGFR is associated with side effects such as rash and diarrhea, while inhibition of TEC family kinases can contribute to bleeding risks.[4][13]
| Kinase Target | Ibrutinib (IC₅₀ nM) | Acalabrutinib (IC₅₀ nM) | Zanubrutinib (IC₅₀ nM) | Associated Off-Target Effects |
| BTK (On-Target) | 0.5 | 3 | <0.5 | Therapeutic Efficacy |
| EGFR | 9.6 | >1000 | >1000 | Rash, Diarrhea[4][12] |
| ITK | 5.0 | >1000 | 60 | Impaired T-cell function[12] |
| TEC | 78 | 210 | 11 | Bleeding risk[12][14] |
| CSK | - | - | - | Atrial Fibrillation[13][15][16] |
IC₅₀ (Half-maximal inhibitory concentration) values are approximations from various sources. Lower values indicate higher potency.
Table 2: Comparative Pharmacokinetics
Pharmacokinetic properties influence dosing schedules and the consistency of BTK inhibition. Zanubrutinib was designed for more complete and sustained BTK occupancy.[10][12]
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Half-life | ~4-6 hours | ~1 hour | ~2-4 hours[2][12] |
| Time to Max Conc. (Tₘₐₓ) | 1-2 hours[5] | ~0.5-1.5 hours | ~2 hours[12][17] |
| Dosing Schedule | 420 mg Once Daily | 100 mg Twice Daily | 160 mg Twice Daily or 320 mg Once Daily |
| BTK Occupancy (Peripheral Blood) | High, but may be incomplete | High and sustained | Complete and sustained[12] |
| Reported Bioavailability | ~3.9% (fasting)[12] | Not specified | ~15%[12] |
Table 3: Head-to-Head Clinical Trial Efficacy (Relapsed/Refractory CLL/SLL)
Direct comparisons in clinical trials have demonstrated the non-inferiority or superiority of second-generation inhibitors in terms of efficacy, particularly progression-free survival (PFS).
| Clinical Trial | Comparison | Primary Endpoint (PFS) | Key Finding |
| ELEVATE-RR | Acalabrutinib vs. Ibrutinib | Non-inferiority in PFS | Acalabrutinib was non-inferior to Ibrutinib for PFS.[18] |
| ALPINE | Zanubrutinib vs. Ibrutinib | Superiority in PFS | Zanubrutinib demonstrated superior PFS compared to Ibrutinib.[19][20][21] |
Table 4: Comparative Safety and Tolerability
The primary advantage of second-generation BTK inhibitors is their improved safety profile, with significantly lower rates of certain adverse events (AEs), especially cardiovascular toxicities.[2][4][22]
| Adverse Event (Any Grade) | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation / Flutter | Higher incidence (up to 16%)[3][23] | Lower incidence[24] | Lower incidence[23][24] |
| Hypertension | Higher incidence[3][24] | Lower incidence | Lower incidence[24] |
| Major Hemorrhage | Higher incidence[4][23] | Lower incidence | Lower incidence[23] |
| Diarrhea | More common[4][24] | Less common | Less common[23] |
| Headache | Less common | More common | Less common |
| Neutropenia (Grade ≥3) | Lower incidence | Lower incidence | Higher incidence[23] |
Incidence rates are based on data from various clinical trials and may vary. The table reflects general trends observed in head-to-head comparisons and meta-analyses.[23][24]
Mechanisms of Resistance
Acquired resistance is a clinical challenge for patients on long-term covalent BTK inhibitor therapy.[25] The most common mechanism involves a mutation at the Cys481 binding site, typically to a serine (C481S), which prevents the irreversible covalent bond from forming.[8][26][27] This allows BTK to regain its kinase activity. Less commonly, mutations can occur in downstream signaling proteins like PLCγ2, reactivating the pathway even when BTK is inhibited.[26][27]
Experimental Protocols
The comparison and development of BTK inhibitors rely on standardized biochemical and cellular assays. Below are methodologies for two key experiments.
Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of the target kinase (BTK) by 50%.
Methodology:
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, a specific peptide substrate for BTK, kinase buffer, test inhibitors (Ibrutinib, etc.), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute the test inhibitors in DMSO to create a range of concentrations. b. In a 96-well plate, add the BTK enzyme, the peptide substrate, and the diluted inhibitors to the kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.
-
Data Analysis: a. Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.
BTK Occupancy Assay (In-Cell Western)
Objective: To measure the percentage of BTK enzyme that is covalently bound by an inhibitor within living cells.
Methodology:
-
Cell Culture and Treatment: a. Culture a B-cell lymphoma cell line (e.g., TMD8) in appropriate media. b. Treat the cells with various concentrations of the covalent BTK inhibitor for a set period (e.g., 2 hours). Include untreated cells as a control.
-
Cell Lysis and Probe Labeling: a. Lyse the cells to release cellular proteins. b. Incubate the cell lysates with a biotinylated, irreversible BTK probe. This probe will only bind to BTK molecules that are not already occupied by the test inhibitor.
-
Detection: a. Run the lysates on an SDS-PAGE gel and transfer to a nitrocellulose membrane. b. Block the membrane and incubate with streptavidin conjugated to a fluorescent dye (e.g., IRDye® 800CW) to detect the probe-bound (unoccupied) BTK. c. Simultaneously, incubate with a primary antibody against total BTK, followed by a secondary antibody with a different fluorescent dye (e.g., IRDye® 680RD).
-
Data Analysis: a. Image the membrane using a fluorescence scanner (e.g., LI-COR Odyssey). b. Quantify the signal for probe-bound BTK and total BTK in each lane. c. Calculate BTK occupancy as: 1 - (Probe Signal [Treated] / Total BTK Signal [Treated]) / (Probe Signal [Control] / Total BTK Signal [Control]).
Conclusion
The development of Bruton's tyrosine kinase inhibitors marks a significant milestone in targeted cancer therapy. Ibrutinib, as the first-in-class agent, demonstrated the profound efficacy of targeting the BCR pathway. However, its off-target activities lead to a challenging side-effect profile for many patients.[3][4] The second-generation analogues, Acalabrutinib and Zanubrutinib, were rationally designed to have higher fidelity for BTK. Clinical data has confirmed that this increased selectivity translates into a more favorable safety profile, particularly a reduction in cardiovascular toxicities, without compromising therapeutic efficacy.[2][20][22] Zanubrutinib has even shown superior progression-free survival compared to Ibrutinib in head-to-head trials.[21] For researchers and drug development professionals, the evolution from Ibrutinib to its analogues serves as a compelling case study in optimizing targeted therapies to improve the therapeutic window and enhance patient outcomes.
References
- 1. BTK inhibitors in CLL: second-generation drugs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK inhibitors in CLL: second-generation drugs and beyond | Blood Advances | American Society of Hematology [ashpublications.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ajmc.com [ajmc.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cllsociety.org [cllsociety.org]
- 19. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. patientpower.info [patientpower.info]
- 21. hematology.org [hematology.org]
- 22. onclive.com [onclive.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. cllsociety.org [cllsociety.org]
- 25. Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib [cancer.fr]
- 27. hematologyandoncology.net [hematologyandoncology.net]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Detajmium
Disclaimer: The substance "Detajmium" appears to be fictional, as no information regarding its properties, handling, or safety is available in established chemical safety databases. The following guidelines are provided as a template to demonstrate a comprehensive safety and handling protocol. This template should be adapted with information from a verified Safety Data Sheet (SDS) for any real chemical substance being used.
This document provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling this compound. The required level of protection depends on the specific procedure and the potential for exposure. The following table summarizes the minimum PPE requirements.
Table 1: Minimum PPE Requirements for Handling this compound
| Task | Gloves | Eye Protection | Lab Coat/Apron | Respiratory Protection |
| Low-concentration solution handling (<1%) | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required in a well-ventilated area |
| High-concentration solution handling (>1%) | Double-gloved nitrile or neoprene gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Fume hood required |
| Handling of powdered/solid this compound | Double-gloved nitrile or neoprene gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Fume hood or powered air-purifying respirator (PAPR) |
| Weighing and dispensing | Double-gloved nitrile or neoprene gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Chemical fume hood |
| Emergency spill cleanup | Heavy-duty nitrile or butyl gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Full-face respirator with appropriate cartridge |
Handling Procedures
2.1. General Handling
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
2.2. Weighing and Dispensing
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE as specified in Table 1.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully dispense the desired amount of this compound into the weigh boat, minimizing the creation of dust if in solid form.
-
Securely close the primary container of this compound.
-
Proceed with the experimental protocol within the fume hood.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Segregation
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All aqueous and solvent solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
3.2. Disposal Procedure
-
Collect all this compound waste in the appropriate, labeled containers.
-
Store the waste containers in a designated satellite accumulation area.
-
Contact the institution's Environmental Health and Safety (EHS) office for pickup and disposal according to federal, state, and local regulations.
Emergency Procedures
4.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.
-
Collect the contaminated absorbent material and place it in a sealed hazardous waste container.
-
Wipe the area with a suitable decontaminating solution.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact the EHS office immediately.
-
Prevent entry to the contaminated area.
-
Follow the instructions of the emergency response team.
-
4.2. Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Diagrams
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
